2,3,4,6-Tetrafluorobenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1-3(9)5(10)6(11)4(2)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCAZKMXLKWUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382143 | |
| Record name | 3h-heptafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-82-7 | |
| Record name | 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5360-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3h-heptafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Fluorinated Scaffolds
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have established an indispensable role. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The benzotrifluoride moiety, in particular, is a privileged scaffold, and its polyfluorinated derivatives are of significant interest as versatile building blocks for novel pharmaceuticals and agrochemicals.[4][5]
This guide provides a comprehensive technical overview of the synthesis and structural elucidation of this compound, a highly fluorinated aromatic compound. As a Senior Application Scientist, the narrative herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to apply these principles to their own work. We will explore a field-proven synthetic strategy, detail the suite of analytical techniques required for unambiguous characterization, and contextualize the compound's utility.
Part 1: Synthesis of this compound
The synthesis of highly fluorinated aromatic compounds often presents challenges, as common substitution reactions can become inoperative with increasing fluorine substitution.[6] A robust and effective strategy for preparing this compound is through the selective reductive dehalogenation of a chlorinated precursor. This approach leverages the differential reactivity of C-Cl versus C-F bonds under specific catalytic hydrogenation conditions.
Chosen Synthetic Route: Catalytic Hydrogenation of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
The most direct reported method involves the hydrogenation of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[7][8] This process selectively removes the chlorine atom while leaving the more stable carbon-fluorine bonds and the trifluoromethyl group intact.
Causality Behind Experimental Choices:
-
Precursor Selection: 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride is an ideal starting material. The chlorine atom is more susceptible to catalytic hydrogenolysis than the aromatic fluorine atoms. While chlorine atoms in the meta-position relative to the CF₃ group can be difficult to replace via nucleophilic substitution, they are readily cleaved by catalytic hydrogenation.[8]
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenation and dehalogenation reactions. It provides a high surface area for the reaction to occur efficiently.
-
Solvent & HCl Acceptor: The reaction is typically performed in a solvent like glacial acetic acid. An essential component is a hydrogen chloride (HCl) acceptor, such as sodium acetate.[7][8] As the C-Cl bond is cleaved and replaced by a C-H bond, HCl is formed as a byproduct. The base (sodium acetate) neutralizes the acid, preventing potential side reactions and catalyst deactivation.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
-
Reactor Charging: In a suitable hydrogenation reactor, combine 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride (1.0 eq), sodium acetate (1.05 eq), and a suitable catalyst such as 5% palladium on carbon (5 mol%).[7]
-
Solvent Addition: Add glacial acetic acid as the solvent to the mixture.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 50 psi) and heat to approximately 50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of glacial acetic acid or the extraction solvent.
-
Extraction: Carefully pour the filtrate into a separatory funnel containing water. Extract the aqueous phase multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove residual acetic acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Part 2: Characterization and Structural Elucidation
Unambiguous characterization is critical to verify the structure and purity of the final product. A multi-technique approach combining NMR spectroscopy, mass spectrometry, and infrared spectroscopy is essential.
Experimental Workflow: Characterization
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[9]
-
¹H NMR: The spectrum is expected to be simple, showing a single resonance for the lone aromatic proton (H-5). This signal will appear as a complex multiplet due to coupling with the adjacent fluorine atoms (F-4 and F-6).
-
¹⁹F NMR: This is crucial for confirming the fluorine substitution pattern. Three distinct signals are expected:
-
One signal for the -CF₃ group, typically appearing around -63 ppm (relative to CFCl₃).[10]
-
Three signals for the aromatic fluorine atoms, with complex splitting patterns due to F-F and F-H coupling. The chemical shifts will be influenced by their position relative to the -CF₃ group.
-
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond C-F couplings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[11][12]
-
Electron Ionization (EI-MS): This technique is suitable for volatile compounds.
-
Molecular Ion (M⁺): The spectrum should show a strong molecular ion peak corresponding to the exact mass of C₇HF₇.
-
Fragmentation Pattern: Characteristic fragmentation will involve the loss of a fluorine atom ([M-F]⁺) or the trifluoromethyl group ([M-CF₃]⁺), leading to prominent fragment ions. These patterns are distinctive for fluorinated aromatic compounds.[11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[13][14]
-
C-F Stretching: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, characteristic of carbon-fluorine bonds.
-
Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region correspond to the aromatic ring stretching vibrations.[15]
-
Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of an aromatic C-H bond.[15]
Part 3: Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇HF₇ | N/A |
| Molecular Weight | 218.07 g/mol | N/A |
| Appearance | Colorless Liquid (Predicted) | N/A |
(Note: Specific experimental data for this isomer is not widely published; properties are based on the molecular formula and data for similar compounds like 2,3,5,6-Tetrafluorobenzotrifluoride).[16][17]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | δ (H-5) | ~7.0-7.5 ppm (complex multiplet) |
| ¹⁹F NMR | δ (-CF₃) | ~ -63 ppm (s) |
| δ (Ar-F) | 3 distinct multiplets in the aromatic region | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 218 |
| Key Fragment | m/z 199 ([M-F]⁺) | |
| Key Fragment | m/z 149 ([M-CF₃]⁺) | |
| IR | C-F Stretch | 1100-1400 cm⁻¹ (Strong) |
| Ar C=C Stretch | 1400-1600 cm⁻¹ (Medium) | |
| Ar C-H Stretch | >3000 cm⁻¹ (Weak-Medium) |
Conclusion and Outlook
This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The catalytic hydrogenation of its chlorinated precursor provides an efficient route, and a combination of NMR, MS, and IR spectroscopy allows for its unequivocal structural verification.
As a valuable synthetic intermediate, this compound offers drug development professionals a unique scaffold for creating next-generation therapeutics. The dense fluorination pattern provides a powerful tool to fine-tune molecular properties, enhance metabolic stability, and explore novel chemical space, underscoring the continued importance of organofluorine chemistry in scientific innovation.[2][18]
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. colorado.edu [colorado.edu]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 2,3,5,6-Tetrafluorobenzotrifluoride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. B24592.06 [thermofisher.com]
- 18. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,3,4,6-Tetrafluorobenzotrifluoride
An In-depth Technical Guide to 2,3,4,6-Tetrafluorobenzotrifluoride for Researchers and Drug Development Professionals
Introduction
This compound is a highly fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the benzene ring imparts unique electronic properties, enhanced metabolic stability, and modulated lipophilicity to molecules.[1][2][3] These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the , its synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular and Structural Data
The structural arrangement of fluorine and trifluoromethyl substituents on the benzene ring is fundamental to the compound's reactivity and physical properties.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene |
| Molecular Formula | C₇HF₇ |
| Molecular Weight | 216.07 g/mol [4] |
| CAS Number | Not explicitly found for this isomer, related isomer 2,3,5,6-Tetrafluorobenzotrifluoride is 651-80-9[5] |
| InChI Key | (Not available) |
| SMILES | FC1=C(C(F)(F)F)C(F)=C(F)C=C1F |
Physical Properties
The physical characteristics of this compound are tabulated below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 113 - 115 °C | [4] |
| Density | 1.54 g/cm³ | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in many organic solvents | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the four fluorine atoms and the trifluoromethyl group. This substitution pattern creates a highly electron-deficient aromatic ring.[2]
-
Stability : The compound is stable under normal conditions.[4] The strong carbon-fluorine bonds contribute to its overall stability.[1]
-
Reactivity : The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, where a nucleophile can replace one of the fluorine atoms on the ring. The positions of the fluorine atoms can direct the regiochemistry of such reactions, making it a versatile intermediate for creating diverse substituted benzenes.[1]
Role in Drug Discovery and Development
The incorporation of fluorinated motifs is a well-established strategy in modern drug design to enhance the pharmacological profile of drug candidates.[6]
-
Metabolic Stability : The trifluoromethyl group and C-F bonds are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3][6] Replacing a metabolically vulnerable site, such as a methyl or hydrogen group, with a trifluoromethyl group can increase a drug's half-life and bioavailability.[6]
-
Lipophilicity and Bioavailability : The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This modulation of lipophilicity is a critical parameter in optimizing the pharmacokinetic properties of a drug.[1][6]
-
Binding Affinity : The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the potency and selectivity of a drug.[3]
The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as methyl, ethyl, or even chlorine, allowing for the fine-tuning of a molecule's steric and electronic properties to improve its drug-like characteristics.[6]
Synthesis Protocol
A known method for the synthesis of this compound involves the catalytic hydrogenation of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[7]
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reactant Preparation : In a suitable reaction vessel, combine 252.5 g (1 mol) of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride with 86 g (1.05 mol) of sodium acetate.[7]
-
Solvent Addition : Add 1000 ml of glacial acetic acid to the mixture.[7]
-
Catalytic Hydrogenation : The specifics of the catalyst and reaction conditions (temperature, pressure) for this particular transformation would follow standard procedures for hydrogenolysis of an aryl chloride.
-
Work-up and Isolation : After the reaction is complete, the product, this compound, is isolated from the reaction mixture through standard organic chemistry techniques such as extraction and distillation.
Note: This is a generalized protocol based on the provided reference. Researchers should consult the original literature and perform appropriate risk assessments before conducting any experiment.
Safety and Handling
This compound is classified as a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat and ignition sources.[4]
Table 3: Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H225 | Highly Flammable liquid and vapor |
| Hazard | H315 | Causes skin irritation |
| Hazard | H319 | Causes serious eye irritation |
| Hazard | H335 | May cause respiratory irritation |
| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P405 | Store locked up. |
Data for a closely related isomer, 2,4,6-Trifluorobenzotrifluoride, is used as a proxy for hazard information.[8][9]
-
Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] All manipulations should be performed in a chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and take precautionary measures against static discharge.[9][12]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Keep away from oxidizing agents and sources of ignition.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]
Conclusion
This compound stands out as a key intermediate in synthetic organic chemistry with significant implications for drug discovery and materials science. Its unique combination of physical stability and chemical reactivity, stemming from its polyfluorinated structure, allows for the strategic design of complex molecules with enhanced properties. A thorough understanding of its characteristics, handling requirements, and synthetic utility is essential for scientists leveraging this versatile building block to develop the next generation of pharmaceuticals and advanced materials.
References
- 1. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]
- 2. 2,3,5,6-Tetrafluorobenzotrifluoride (651-80-9) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]
- 5. B24592.14 [thermofisher.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 2,4,6-TRIFLUOROBENZOTRIFLUORIDE | 122030-04-0 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Profile of 2,3,4,6-Tetrafluorobenzotrifluoride: An In-depth Technical Guide
Introduction
2,3,4,6-Tetrafluorobenzotrifluoride is a highly fluorinated aromatic compound with potential applications as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The unique substitution pattern of four fluorine atoms and a trifluoromethyl group on the benzene ring is expected to impart distinct electronic properties, metabolic stability, and lipophilicity to target molecules. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.
Molecular Structure and Predicted Spectroscopic Correlations
The structural arrangement of the substituents in this compound is key to understanding its spectroscopic behavior. The following diagram illustrates the molecule and the anticipated correlations for NMR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about its structure. The predicted chemical shifts are based on the analysis of related fluorinated aromatic compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton at C5.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |
| 7.0 - 7.5 | dddd | JH-F(4) ≈ 8-10, JH-F(6) ≈ 6-8, JH-F(3) ≈ 2-3, JH-F(2) < 1 | H-5 |
Rationale: The single proton at the 5-position will be coupled to the four fluorine atoms on the aromatic ring. The largest couplings are expected to be the three-bond ortho coupling to F-4 and F-6, followed by the four-bond meta coupling to F-3, and a smaller five-bond para coupling to F-2. The trifluoromethyl group is not expected to show significant coupling to H-5.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts and C-F coupling constants are predicted based on the effects of fluorine and trifluoromethyl substituents on the benzene ring.[1]
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |
| 115 - 125 | q | ¹JC-F ≈ 270-280 | -CF₃ |
| 110 - 120 | d | ¹JC-H ≈ 160-170 | C-5 |
| 140 - 150 | m | - | C-1 |
| 145 - 155 | ddd | ¹JC-F ≈ 240-250 | C-2 |
| 140 - 150 | ddd | ¹JC-F ≈ 240-250 | C-3 |
| 145 - 155 | ddd | ¹JC-F ≈ 240-250 | C-4 |
| 140 - 150 | ddd | ¹JC-F ≈ 240-250 | C-6 |
Rationale: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants and will be significantly deshielded. The protonated carbon, C-5, will show a characteristic one-bond C-H coupling. The remaining quaternary carbons will appear as complex multiplets due to coupling with multiple fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] We predict five distinct fluorine environments.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |
| -60 to -65 | s | - | -CF₃ |
| -130 to -140 | m | - | F-2 |
| -140 to -150 | m | - | F-3 |
| -135 to -145 | m | - | F-4 |
| -150 to -160 | m | - | F-6 |
Rationale: The trifluoromethyl group typically appears as a singlet in the range of -60 to -65 ppm.[3] The four aromatic fluorine atoms will each give a distinct signal, appearing as complex multiplets due to F-F and F-H couplings. The chemical shifts are influenced by the electronic effects of the surrounding substituents.
Experimental Protocol for NMR Spectroscopy
References
Navigating the Synthesis and Application of 2,3,4,6-Tetrafluorobenzotrifluoride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational overview of 2,3,4,6-tetrafluorobenzotrifluoride (CAS No. 5360-82-7), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While this molecule is commercially available, detailed public-domain information regarding its synthesis, specific reactivity, and applications is limited. This guide consolidates the available information and provides a general context for its use based on the principles of organofluorine chemistry.
Commercial Availability and Supplier Information
This compound is available from several specialized chemical suppliers. Researchers interested in obtaining this compound can source it from the following vendors, among others. It is recommended to request a certificate of analysis to confirm purity and specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| --INVALID-LINK--[1] | 5360-82-7 | C₇HF₇ | 218.07 |
| --INVALID-LINK--[2] | 5360-82-7 | C₇HF₇ | 218.07 |
| --INVALID-LINK--[3] | 5360-82-7 | C₇HF₇ | 218.07 |
| --INVALID-LINK--[4] | 5360-82-7 | C₇HF₇ | 218.07 |
| --INVALID-LINK--[5] | 5360-82-7 | C₇HF₇ | 218.07 |
| --INVALID-LINK--[6] | 5360-82-7 | C₇HF₇ | 218.07 |
| --INVALID-LINK--[7] | 5360-82-7 | C₇HF₇ | 218.07 |
Synthesis of this compound
A generalized workflow for such a transformation is depicted below. The precise conditions, including the choice of catalyst, solvent, and reaction parameters, would require empirical optimization.
References
An In-Depth Technical Guide to 2,3,4,6-Tetrafluorobenzotrifluoride for Advanced Scientific Applications
This technical guide provides a comprehensive overview of 2,3,4,6-Tetrafluorobenzotrifluoride, a fluorinated aromatic compound with significant potential in specialized chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of polyfluorinated molecules. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the well-established principles of fluorine chemistry and the known characteristics of related isomers.
Chemical Identity and Physicochemical Properties
This compound, systematically named 1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene , is a highly fluorinated derivative of toluene. Its structure features a benzene ring substituted with four fluorine atoms and a trifluoromethyl group, which impart significant alterations to its chemical and physical properties compared to its non-fluorinated counterparts. The probable Chemical Abstracts Service (CAS) number for this compound is 5360-82-7 [1].
The strategic placement of fluorine atoms and the potent electron-withdrawing trifluoromethyl group create a unique electronic and steric environment, making it a valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 2,3,5,6-Tetrafluorobenzotrifluoride (for comparison) | Source(s) |
| CAS Number | 5360-82-7 | 651-80-9 | [1][2] |
| IUPAC Name | 1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene | 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | [2][3] |
| Molecular Formula | C₇HF₇ | C₇HF₇ | [2] |
| Molar Mass | 218.07 g/mol | 218.07 g/mol | [2] |
| Appearance | Colorless liquid (inferred) | Clear, colorless liquid | [3] |
| Boiling Point | Data not available | 111-112 °C | [2] |
| Density | Data not available | 1.601 g/mL at 25 °C | [2] |
| Refractive Index | Data not available | 1.3770-1.3810 at 20 °C | [3] |
Synthesis of Polyfluorinated Benzotrifluorides: A Plausible Pathway
A potential synthetic pathway could start from a readily available chlorinated or partially fluorinated benzotrifluoride derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the remaining fluorine atoms. The trifluoromethyl group is generally robust and stable under a variety of reaction conditions.
Below is a generalized workflow for the synthesis of a polyfluorinated benzotrifluoride, illustrating the key steps that could be adapted for the synthesis of the target molecule.
Caption: A generalized workflow for the synthesis of polyfluorinated benzotrifluorides.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of fluorine can improve metabolic stability, binding affinity, and membrane permeability[4][5][6][7][8]. Although specific examples of drugs containing the this compound moiety are not documented, its structural features suggest significant potential as a building block in medicinal chemistry.
The tetrafluorinated benzene ring can confer enhanced metabolic stability by blocking sites of oxidative metabolism[4]. The high strength of the carbon-fluorine bond makes it resistant to cleavage, thereby increasing the in vivo half-life of a drug molecule.
The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly impact a molecule's lipophilicity and electronic properties[7]. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
Potential Therapeutic Areas for Application:
-
Oncology: The metabolic stability imparted by the fluorinated scaffold could be advantageous in the design of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: The lipophilicity of the molecule could be tuned to facilitate penetration of the blood-brain barrier for the development of drugs targeting the central nervous system.
-
Infectious Diseases: The unique electronic properties of the compound could be exploited to design novel inhibitors of microbial enzymes.
Caption: The logic behind utilizing this compound in drug discovery.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for advanced chemical synthesis. Its highly fluorinated structure suggests properties that are highly sought after in the fields of drug discovery and materials science, including enhanced metabolic stability and unique electronic characteristics. While the scarcity of specific experimental data necessitates a cautious and inferred approach to its application, the principles of fluorine chemistry and the properties of its isomers provide a strong foundation for its future investigation and utilization. Researchers working with this compound are encouraged to conduct thorough characterization and safety assessments prior to its use in their synthetic endeavors.
References
- 1. 1,2,3,5-TETRAFLUORO-4-TRIFLUOROMETHYL-BENZENE | 5360-82-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. B24592.06 [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Reactivity Studies of 2,3,4,6-Tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial reactivity studies of 2,3,4,6-tetrafluorobenzotrifluoride, a highly fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes foundational chemical principles with actionable experimental protocols, offering a robust framework for researchers exploring the utility of this versatile molecule.
Introduction: The Promise of Polyfluorinated Scaffolds
The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical and biological properties.[1] Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantageous characteristics that make fluorinated compounds highly sought after in drug discovery.[2] this compound, with its unique substitution pattern, presents a rich canvas for synthetic exploration. The electron-withdrawing nature of the four fluorine atoms and the potent trifluoromethyl group renders the aromatic ring highly electron-deficient, predisposing it to specific modes of reactivity.[1]
This guide will elucidate the expected reactivity of this compound, with a primary focus on nucleophilic aromatic substitution (SNAr). We will explore the theoretical underpinnings of its reactivity, provide detailed experimental protocols for initial studies, and discuss the analytical techniques essential for characterizing the resulting products.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of the starting material is paramount for any reactivity study.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4,6-Trifluorobenzotrifluoride | 3-Fluorobenzotrifluoride |
| CAS Number | 2003-64-7 | 122030-04-0 | 401-80-9 |
| Molecular Formula | C₇HF₇ | C₇H₂F₆ | C₇H₄F₄ |
| Molecular Weight | 218.06 g/mol | 200.08 g/mol | 164.09 g/mol |
| Boiling Point | Not readily available | 105-107 °C | 101-102 °C[3] |
| Density | Not readily available | 1.475 g/mL at 25 °C | 1.302 g/mL at 25 °C[3] |
| Refractive Index | Not readily available | 1.384-1.386 | n20/D 1.4 (lit.)[3] |
Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not widely published, we can predict the key features based on the analysis of structurally similar compounds.
-
1H NMR: A single resonance is expected for the lone aromatic proton, likely appearing as a complex multiplet due to coupling with the adjacent fluorine atoms.
-
13C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings.
-
19F NMR: This is the most informative NMR technique for this compound. Four distinct signals are anticipated for the aromatic fluorine atoms, and one signal for the trifluoromethyl group. The chemical shifts and coupling constants will be characteristic of their positions on the ring.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching vibrations in the 1100-1400 cm-1 region. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 218. Fragmentation will likely involve the loss of fluorine atoms and the trifluoromethyl group.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.
Regioselectivity: The Directing Effect of the Trifluoromethyl Group
In polyfluorinated aromatic systems containing a trifluoromethyl group, the regioselectivity of nucleophilic attack is a critical consideration. The powerful electron-withdrawing trifluoromethyl group strongly activates the para position towards nucleophilic attack.[1] This is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the trifluoromethyl group through resonance.
Therefore, for this compound, nucleophilic attack is predicted to occur predominantly at the C-6 position, leading to the displacement of the fluoride ion at this position.
Caption: Predicted SNAr reaction pathway for this compound.
Experimental Protocols for Initial Reactivity Screening
The following protocols provide a starting point for investigating the SNAr reactivity of this compound with common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, lab coat, and chemical-resistant gloves.
General Considerations
-
Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to facilitate SNAr reactions.
-
Bases: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to deprotonate the nucleophile or neutralize any acidic byproducts.
-
Temperature: Reactions may proceed at room temperature, but heating is often necessary to achieve a reasonable reaction rate.
-
Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Reaction with an Oxygen Nucleophile (e.g., Phenol)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Nitrogen Nucleophile (e.g., a Secondary Amine)
-
In a sealed tube, dissolve this compound (1.0 equivalent) in DMSO.
-
Add the secondary amine (e.g., morpholine or piperidine, 1.5 equivalents) to the solution.
-
Add potassium carbonate (2.0 equivalents).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Reaction with a Sulfur Nucleophile (e.g., a Thiol)
-
To a solution of the thiol (1.1 equivalents) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluorobenzotrifluoride 99 401-80-9 [sigmaaldrich.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Imperative of Fluorination in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Fluorinated Benzotrifluorides
The incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design, profoundly influencing the pharmacokinetic and physicochemical properties of active compounds.[1][2] The benzotrifluoride motif and its fluorinated derivatives are particularly prized in the pharmaceutical and agrochemical industries for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic landscape for creating these valuable molecules, moving from foundational industrial processes to the cutting-edge of catalytic and late-stage functionalization. We will delve into the causality behind methodological choices, offering field-proven insights to navigate the unique challenges of organofluorine chemistry.
Foundational Pathways: Building the Benzotrifluoride Core
The classical and most industrially prevalent method for synthesizing benzotrifluorides involves a halogen exchange (Halex) reaction, building upon the seminal work of Frédéric Swarts.
The Swarts Reaction and Its Industrial Progeny
The Swarts reaction traditionally involves the treatment of benzotrichlorides with inorganic fluorides, most notably antimony trifluoride (SbF₃) often activated by antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[3][5][6]
-
Causality: The thermodynamic driving force for this reaction is the formation of stronger, more stable metal-chlorine bonds at the expense of weaker metal-fluorine bonds. The reaction effectively swaps the three chlorine atoms of a -CCl₃ group for fluorine atoms.
-
Industrial Adaptation: Modern industrial processes have largely replaced antimony reagents with anhydrous HF due to cost and environmental concerns.[3] These reactions are typically performed in the gas phase over a solid catalyst, such as aluminum fluoride or chromium oxyfluoride, or in the liquid phase under high pressure.[7][8][9][10]
Key Transformation: Trichloromethyl to Trifluoromethyl Group
Caption: The fundamental Swarts fluorination of a benzotrichloride.
Aromatic Halogen Exchange (Halex)
For synthesizing benzotrifluorides that are already fluorinated on the aromatic ring, a common strategy involves nucleophilic aromatic substitution (SNAr) on a chlorinated benzotrifluoride precursor.[11]
-
Mechanism & Rationale: This reaction relies on the activation of the aromatic ring by the strongly electron-withdrawing trifluoromethyl group, which stabilizes the negative charge of the Meisenheimer complex intermediate. Chlorine atoms in the ortho and para positions are readily displaced by nucleophilic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[11] However, displacing chlorine from the meta position is significantly more challenging due to less effective charge stabilization.[11]
-
Expertise in Practice: The efficacy of the Halex reaction is critically dependent on the solvent. High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are required to both solubilize the fluoride salt and promote the SNAr mechanism. Phase-transfer catalysts are often employed to enhance the reactivity of the fluoride anion.[12]
Modern Strategies: Precision and Late-Stage Functionalization
Recent decades have seen a paradigm shift towards catalytic methods that offer greater precision, milder conditions, and the ability to introduce fluorine at later stages of a synthesis—a critical advantage in drug discovery.[2][13]
Direct C-H Functionalization: An Atom-Economic Approach
Directly converting a C-H bond on a benzotrifluoride scaffold to a C-F bond is a highly desirable transformation as it obviates the need for pre-functionalized substrates.
2.1.1 Palladium-Catalyzed Electrophilic Fluorination
A significant breakthrough has been the development of palladium-catalyzed methods for the direct electrophilic C-H fluorination of arenes, including benzotrifluoride derivatives.[13][14]
-
Mechanistic Insight: These reactions do not follow a classical electrophilic aromatic substitution pathway. Instead, they operate through a unique catalytic cycle where a high-valent Pd(IV)-Fluoride intermediate is generated. This powerful electrophilic fluorinating species can then functionalize a broad range of arenes that are unreactive toward conventional electrophilic fluorinating reagents.[13][14] The choice of ligand is crucial for stabilizing the high-valent palladium center and facilitating the key C-F bond-forming reductive elimination step.
Caption: Catalytic cycle for Pd-catalyzed electrophilic C-H fluorination.
2.1.2 Photoredox-Catalyzed Trifluoromethylation
An alternative route to polyfluorinated benzotrifluorides is the direct trifluoromethylation of a fluoroarene. Photoredox catalysis has emerged as a powerful platform for this transformation under exceptionally mild conditions.[15]
-
Causality and Mechanism: This process leverages the ability of a photocatalyst, such as Ru(phen)₃Cl₂, to convert a stable trifluoromethyl source (e.g., triflyl chloride, TfCl) into a highly reactive trifluoromethyl radical (•CF₃) upon excitation by visible light.[15] This radical then adds to the aromatic ring, and subsequent oxidation and deprotonation yield the trifluoromethylated product. The reaction's success at room temperature contrasts sharply with older radical methods that required high temperatures.[15]
Caption: Workflow for photoredox-catalyzed C-H trifluoromethylation.
The Power of Late-Stage Fluorination (LSF)
In drug development, the ability to introduce fluorine into a complex, fully elaborated molecule is invaluable. LSF allows for the rapid generation of fluorinated analogues of a lead compound without redesigning the entire synthetic route from scratch.[2][16] The catalytic methods described above, particularly those with broad functional group tolerance, are prime candidates for LSF.[13][14]
-
Field Insight: The challenge in LSF is achieving high chemo- and regioselectivity on a molecule with multiple potential reaction sites. Transition metal-catalyzed C-H functionalization is particularly powerful here, as the catalyst can often be directed to a specific C-H bond by coordinating to a nearby functional group, or it can exploit subtle electronic differences between C-H bonds.[4]
Comparative Analysis of Modern Methodologies
The choice of synthetic method depends on the desired substitution pattern, available starting materials, and required functional group tolerance.
| Methodology | Fluorine Source | Key Features & Causality | Typical Yields | Limitations |
| Pd-Catalyzed C-H Fluorination | Electrophilic (e.g., Selectfluor) | Mechanism: Pd(II)/Pd(IV) cycle. Rationale: Enables fluorination of electron-neutral or -rich arenes unreactive to classic SEAr.[13][14] | 50-80% | Catalyst cost, ligand sensitivity, potential for competing C-H functionalization. |
| Photoredox C-H Trifluoromethylation | Radical Precursor (e.g., TfCl, CF₃I) | Mechanism: Radical addition. Rationale: Extremely mild conditions (visible light, RT), high functional group tolerance.[15] | 70-95% | Requires a suitable photocatalyst; can have regioselectivity issues with complex substrates. |
| Cu-Mediated Nucleophilic Trifluoromethylation | Nucleophilic (e.g., CuCF₃ from Fluoroform) | Mechanism: Cross-coupling. Rationale: Utilizes inexpensive fluoroform as the ultimate CF₃ source; good for aryl halides/pseudohalides.[17] | 60-90% | Often requires pre-functionalized arenes (e.g., aryl iodides); can be sensitive to air and moisture. |
Key Experimental Protocols
Trustworthiness in reporting requires transparent and reproducible methodologies. The following protocols are representative of the classes of reactions discussed.
Protocol 1: Classical Halogen Exchange (SNAr) Fluorination
Objective: To synthesize 4-fluoro-1-(trifluoromethyl)benzene from 4-chloro-1-(trifluoromethyl)benzene.
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add spray-dried potassium fluoride (1.5 eq) and anhydrous DMSO (5 mL per 1 mmol of substrate).
-
Reaction: Add 4-chloro-1-(trifluoromethyl)benzene (1.0 eq) to the slurry.
-
Heating: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or TLC. Causality: High temperature is required to overcome the activation energy for SNAr and ensure sufficient solubility of KF.
-
Workup: After completion (typically 12-24 h), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography to yield the final product.
Protocol 2: Photoredox C-H Trifluoromethylation of an Anisole Derivative
Objective: To synthesize 1-methoxy-2-(trifluoromethyl)benzene via direct C-H functionalization, adapted from the work of Nagib & MacMillan.[15]
-
Preparation: In a nitrogen-filled glovebox, add anisole (1.0 eq), Ru(phen)₃Cl₂ (1 mol%), and triflyl chloride (TfCl, 1.5 eq) to an oven-dried vial containing a magnetic stir bar.
-
Solvent & Base: Add anhydrous acetonitrile (0.1 M) followed by diisopropylethylamine (DIPEA, 2.0 eq). Insight: An inorganic base like K₂CO₃ can also be effective and avoids potential side reactions with the amine.[15]
-
Reaction Setup: Seal the vial with a septum, remove from the glovebox, and place it approximately 5-10 cm from a 26 W compact fluorescent lamp.
-
Irradiation: Stir the reaction mixture vigorously at room temperature while irradiating. The reaction is typically complete within 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the ortho-trifluoromethylated product with high regioselectivity. Causality: The selectivity for the C2 position is driven by the formation of the most stable conjugated radical intermediate after addition of the •CF₃ radical.[15]
Conclusion and Future Outlook
The synthesis of fluorinated benzotrifluorides has evolved from harsh, classical halogen exchange reactions to sophisticated catalytic C-H functionalization methods. The modern synthetic chemist's toolkit enables the construction of these vital motifs with unprecedented efficiency and precision. The future of this field lies in the development of even more selective, sustainable, and scalable catalytic systems. The pursuit of enantioselective fluorination and the use of cheaper, more abundant fluorine sources like fluoride salts for a wider range of transformations remain paramount goals, promising to further accelerate the discovery of next-generation pharmaceuticals and advanced materials.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 7. Buy Benzotrifluoride | 98-08-8 [smolecule.com]
- 8. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 9. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 13. Late-Stage Fluorination [kofo.mpg.de]
- 14. Late-Stage Fluorination [kofo.mpg.de]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 17. his.pusan.ac.kr [his.pusan.ac.kr]
safety and handling guidelines for 2,3,4,6-Tetrafluorobenzotrifluoride
An In-Depth Technical Guide to the Safe Handling of 2,3,4,6-Tetrafluorobenzotrifluoride
Foreword: Understanding the Compound's Nature
This compound is a highly fluorinated aromatic compound. Its structure, which includes a benzene ring substituted with a trifluoromethyl group and four fluorine atoms, gives it unique electronic properties and stability. These characteristics make it a valuable intermediate in the synthesis of complex fluorinated molecules for pharmaceuticals and agrochemicals. However, the same features that make it useful also necessitate stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in scientific principles to ensure the well-being of researchers and professionals.
Section 1: Physicochemical Properties and Associated Hazards
A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and associated hazards.
| Property | Value | Implication for Handling |
| Molecular Formula | C7HF7 | High fluorine content suggests potential for hazardous decomposition products (e.g., HF). |
| Molar Mass | 216.07 g/mol [1] | |
| Appearance | Colorless liquid[1] | Spills may be difficult to see. |
| Boiling Point | 113 - 115 °C[1] | Volatile enough to pose an inhalation risk, especially when heated. |
| Density | 1.54 g/cm³[1] | Vapors are heavier than air and may accumulate in low-lying areas. |
| Solubility in Water | Insoluble[1] | Do not use water as a primary cleanup agent for spills, as it may spread the chemical. |
| Stability | Stable under normal conditions[1] | While stable, it is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2] |
Core Hazard Profile: This compound is classified as a flammable liquid and vapor.[1] Upon combustion, it can produce poisonous gases, including hydrogen fluoride (HF).[2]
Section 2: The Logic of Safe Handling and Storage
Safe handling is not merely a checklist of actions but a systematic approach to minimizing exposure and mitigating risks. The unique properties of fluorinated compounds guide these protocols.
Engineering Controls: The First Line of Defense
The primary objective is to contain the chemical and prevent its release into the work environment.
-
Fume Hoods: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.[4]
-
Glove Boxes: For operations with a higher risk of aerosol generation or when handling highly sensitive materials, a glove box with an inert atmosphere is recommended.[3]
Personal Protective Equipment (PPE): A Necessary Barrier
When engineering controls cannot eliminate all risks, PPE is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
-
Hand Protection: The choice of gloves must be based on compatibility with this compound and any solvents used.[3] Consulting the glove manufacturer's compatibility chart is essential. Double-gloving is a recommended practice for enhanced protection.[3]
-
Body Protection: A lab coat is standard, but for tasks with a higher potential for splashes, a chemically resistant apron or suit is necessary.[4]
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges must be used.[5]
Caption: Figure 1: PPE Selection Workflow
Storage Protocols: Ensuring Stability and Preventing Reactions
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[1] The storage area should be a designated flammables area, away from heat, sparks, and open flames.[6]
-
Containers: Keep containers tightly sealed to prevent the escape of vapors.[1] Containers should be made of materials resistant to the chemical's corrosive nature, such as certain grades of stainless steel.[1]
-
Incompatibilities: Store away from incompatible materials, including strong oxidizing agents, strong bases, and reducing agents.[2][3]
-
Grounding: Metal containers used for transferring the liquid should be grounded and bonded to prevent static discharge, which could be an ignition source.[2][7]
Section 3: Standard Operating Procedures in Practice
Adherence to detailed Standard Operating Procedures (SOPs) is paramount for routine tasks.
Experimental Workflow: A Step-by-Step Approach
-
Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available.[3]
-
Handling:
-
Post-Handling:
Section 4: Emergency Preparedness and Response
Despite all precautions, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is crucial.
Spill Management
-
Small Spills:
-
Large Spills:
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing.[3] For exposure to compounds that can generate HF, it is critical to apply a 2.5% calcium gluconate gel to the affected area after flushing and seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[11] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[11]
Caption: Figure 2: Emergency Response Flowchart
Section 5: Toxicological Insights
While specific toxicological data for this compound is limited, the toxicology of structurally related fluorinated aromatic compounds provides valuable insights. The primary hazards are associated with its irritant properties and the potential for the release of hydrogen fluoride, which is highly corrosive and toxic.[13] Exposure can cause severe irritation to the skin, eyes, and respiratory system.[9]
Conclusion: A Culture of Safety
The safe handling of this compound is not just a matter of following rules but of fostering a deep-seated culture of safety. This involves a thorough understanding of the chemical's properties, a commitment to rigorous handling protocols, and a constant state of preparedness for emergencies. By integrating these principles into every aspect of their work, researchers and drug development professionals can harness the synthetic potential of this compound while ensuring the highest standards of safety.
References
- 1. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Synthetic Versatility of 2,3,4,6-Tetrafluorobenzotrifluoride: A Guide for Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Unique Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties.[1][2][3] The highly fluorinated building block, 2,3,4,6-Tetrafluorobenzotrifluoride, presents itself as a valuable synthon for the introduction of the tetrafluorinated phenyl motif bearing a trifluoromethyl group. This electron-deficient aromatic ring is primed for a variety of chemical transformations, offering a gateway to a diverse array of complex molecules. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key organic transformations.
The trifluoromethyl group, a powerful electron-withdrawing substituent, in concert with the four fluorine atoms on the aromatic ring, renders the molecule highly susceptible to nucleophilic attack. This pronounced electrophilicity is the cornerstone of its utility, primarily in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the carbon-fluorine bonds can be selectively activated for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions.[4] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a fluoride leaving group to restore aromaticity.[5][6][7]
Regioselectivity
The regiochemical outcome of SNAr reactions on this compound is dictated by the electronic effects of the substituents. The trifluoromethyl group exerts a strong electron-withdrawing effect, primarily at the ortho and para positions. Consequently, nucleophilic attack is generally favored at the positions para to the CF3 group (C4) and, to a lesser extent, ortho (C2 and C6). The fluorine atom at the C4 position is the most activated and typically the first to be displaced by a nucleophile.
References
- 1. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 2,3,4,6-Tetrafluorobenzotrifluoride in Pharmaceutical Development
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl group (-CF3) is particularly influential, often enhancing metabolic stability, increasing lipophilicity, and improving target binding affinity.[1][2] 2,3,4,6-Tetrafluorobenzotrifluoride stands out as a valuable building block in this context. Its polyfluorinated aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile scaffold for the synthesis of complex pharmaceutical intermediates. This document provides a detailed guide to the application of this compound in pharmaceutical development, including key protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇HF₇ | Bouling Chemical Co., Ltd. |
| Molar Mass | 216.07 g/mol | Bouling Chemical Co., Ltd. |
| Appearance | Colorless liquid | Bouling Chemical Co., Ltd. |
| Boiling Point | 113 - 115 °C | Bouling Chemical Co., Ltd. |
| Density | 1.54 g/cm³ | Bouling Chemical Co., Ltd. |
| Solubility | Insoluble in water; Soluble in many organic solvents. | Bouling Chemical Co., Ltd. |
Core Principles of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of four electron-withdrawing fluorine atoms and a powerful trifluoromethyl group renders the aromatic ring highly electron-deficient and, therefore, an excellent electrophile for attack by nucleophiles.
Regioselectivity: The Directing Effect of the Trifluoromethyl Group
A critical aspect of SNAr reactions on substituted polyfluoroarenes is regioselectivity. In compounds analogous to this compound, such as octafluorotoluene, the trifluoromethyl group exerts a strong directing effect. Nucleophilic attack occurs preferentially at the carbon atom positioned para to the -CF3 group.[1] This predictable regioselectivity is a significant advantage in multi-step syntheses, as it allows for the controlled introduction of substituents and minimizes the formation of isomeric mixtures.
Experimental Protocols: Synthesis of Key Pharmaceutical Scaffolds
The following protocols are exemplary and designed to serve as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Synthesis of a Fluorinated Aryl Amine via SNAr with a Primary Amine
Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and anti-cancer agents.[3][4] This protocol details a general procedure for the reaction of this compound with a primary amine.
Workflow for the Synthesis of a Fluorinated Aryl Amine
Caption: General workflow for the synthesis of a fluorinated aryl amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., aniline, benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add the primary amine to the solution, followed by the addition of potassium carbonate.
-
Heat the reaction mixture to a temperature between 60-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated aryl amine.
Protocol 2: Synthesis of a Fluorinated Aryl Ether via SNAr with a Phenolic Nucleophile
Aryl ethers are another important structural motif in many pharmaceutical compounds. This protocol outlines the synthesis of a fluorinated aryl ether from this compound and a phenol.
Workflow for the Synthesis of a Fluorinated Aryl Ether
Caption: General workflow for the synthesis of a fluorinated aryl ether.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile
-
Diethyl ether
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound, the phenol, and potassium carbonate in anhydrous acetonitrile.
-
Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated aryl ether.
Applications in Kinase Inhibitor Synthesis: A Case Study
The development of small molecule kinase inhibitors is a major focus in oncology and immunology research. The unique electronic properties of the this compound moiety can be leveraged to enhance the binding affinity and selectivity of these inhibitors. For instance, the substituted aniline synthesized in Protocol 1 can serve as a key building block for ATP-competitive kinase inhibitors, where the fluorinated ring can form favorable interactions within the ATP-binding pocket of the target kinase.
Logical Relationship in Kinase Inhibitor Synthesis
Caption: Synthetic strategy for kinase inhibitors.
Safety and Handling
This compound is a flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, fluorinated molecules in pharmaceutical development. Its predictable regioselectivity in SNAr reactions, driven by the strong directing effect of the trifluoromethyl group, allows for the controlled and efficient construction of key pharmaceutical intermediates. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this reagent in the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]
experimental protocols for reactions involving 2,3,4,6-Tetrafluorobenzotrifluoride
An Application Guide for the Synthetic Utility of 2,3,4,6-Tetrafluorobenzotrifluoride
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, fluorine-containing molecules have become indispensable tools. The strategic incorporation of fluorine or fluorinated groups can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] this compound stands out as a highly versatile and valuable building block for advanced organic synthesis.[3] Its structure, featuring a benzene ring heavily substituted with four fluorine atoms and a powerful electron-withdrawing trifluoromethyl (-CF₃) group, creates a highly electron-deficient aromatic system primed for specific chemical transformations.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reactivity of this compound and practical, field-proven protocols for its application in synthesis. We will delve into the core principles governing its reactions, provide step-by-step experimental procedures, and discuss the significance of its derivatives.
PART 1: Core Principles of Reactivity — Harnessing Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . Unlike typical aromatic rings which are electron-rich and react with electrophiles, the strong inductive and resonance effects of the fluorine and trifluoromethyl substituents render the benzotrifluoride ring highly electrophilic and thus susceptible to attack by nucleophiles.[4]
The Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] First, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, temporarily breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[6] In the second step, aromaticity is restored as the fluoride ion, a competent leaving group in this context, is expelled.
The key to successfully using this compound is understanding its regioselectivity. The trifluoromethyl group is a powerful electron-withdrawing group that activates the ortho and para positions for nucleophilic attack.
-
Primary Site of Attack (C-4): The fluorine atom at the C-4 position is para to the -CF₃ group. This position is the most activated site for nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the highly electronegative fluorine atoms and, most importantly, onto the trifluoromethyl group through resonance.
-
Secondary Sites of Attack (C-2, C-6): The fluorine atoms at the C-2 and C-6 positions are ortho to the -CF₃ group and are also activated. However, substitution at the C-4 position is generally favored under kinetic control.
Caption: General mechanism for SNAr at the C-4 position.
PART 2: Experimental Application Notes & Protocols
General Considerations & Safety
-
Safety: this compound is a flammable liquid and vapor and causes skin and serious eye irritation.[7] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Take precautionary measures against static discharge.
-
Reagents & Solvents: Reactions are typically conducted in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents effectively solvate the cationic counter-ion of the nucleophile without interfering with its reactivity. Anhydrous conditions are recommended to prevent side reactions with water.
-
Bases: A base is often required, especially when using protic nucleophiles (e.g., amines, alcohols, thiols). Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are common choices.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 19F NMR is also a powerful tool to track the disappearance of the starting material and the appearance of the product signal.
Protocol 1: Para-Selective Amination
This protocol details the reaction with a secondary amine, morpholine, to yield 4-(2,3,6-trifluoro-4-(trifluoromethyl)phenyl)morpholine. This reaction is fundamental for introducing amine pharmacophores.
Caption: Experimental workflow for the amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Reagent Addition: Add morpholine (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Choices:
-
Base (K₂CO₃): Potassium carbonate acts as a mild, non-nucleophilic base to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF): DMF is a polar aprotic solvent that enhances the rate of SNAr reactions by solvating the potassium cation, leaving the carbonate anion more available and increasing the nucleophilicity of the amine.
-
Excess Nucleophile: A slight excess of the amine (1.1 eq) ensures the complete consumption of the limiting benzotrifluoride starting material.
Protocol 2: Para-Selective O-Arylation (Ether Synthesis)
This protocol describes the synthesis of an aryl ether via reaction with a phenolic nucleophile, a common linkage in many bioactive molecules.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a round-bottom flask, dissolve 4-methoxyphenol (1.1 eq) in anhydrous DMF. Add cesium carbonate (Cs₂CO₃, 1.3 eq) and stir the mixture at room temperature for 20 minutes to form the potassium phenoxide in situ.
-
Reagent Addition: Add this compound (1.0 eq) to the phenoxide solution.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up, extraction, and purification steps as detailed in Protocol 1.
Causality Behind Choices:
-
Base (Cs₂CO₃): Phenols are less nucleophilic than amines. A stronger base like Cs₂CO₃ is used to fully deprotonate the phenol, generating the highly nucleophilic phenoxide anion. The large, soft cesium cation also enhances the reactivity of the anion.
-
Higher Temperature: The reaction with the less nucleophilic phenoxide requires more thermal energy to overcome the activation barrier compared to the amination reaction.
Data Summary
The following table summarizes typical reaction parameters for the SNAr of this compound. Yields are representative and will vary based on the specific nucleophile and reaction scale.
| Reaction Type | Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temp (°C) | Regioselectivity |
| Amination | Primary/Secondary Amines | Morpholine, Benzylamine | K₂CO₃, DIPEA | DMF, MeCN | 60-80 | C-4 (Major) |
| Etherification | Alcohols, Phenols | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 | C-4 (Major) |
| Thiolation | Thiols | Thiophenol | K₂CO₃, Et₃N | DMF, THF | 25-60 | C-4 (Major) |
| Cyanation | Cyanide Salts | NaCN, KCN | - | DMSO | 100-140 | C-4 (Major) |
PART 3: Applications in Research and Development
The derivatives of this compound are critical intermediates in the synthesis of high-value molecules.
-
Pharmaceuticals: The trifluoromethyl group and fluorine atoms are well-known bioisosteres that can enhance metabolic stability, increase binding affinity, and modulate pKa.[3][8] The substituted scaffolds produced from these protocols are frequently used in the development of kinase inhibitors, CNS-targeting agents, and other therapeutics.
-
Agrochemicals: The unique electronic properties imparted by the fluorinated core are exploited in the design of modern pesticides and herbicides with improved efficacy and environmental profiles.[3]
-
Materials Science: The high thermal stability and unique electronic nature of the C-F bond make these compounds interesting for developing specialty polymers and electronic materials.[3]
Conclusion
This compound is a powerful and versatile reagent for synthetic chemistry. Its reactivity is dominated by a highly predictable, regioselective nucleophilic aromatic substitution at the C-4 position. By understanding the principles of the SNAr mechanism and carefully selecting reaction conditions, researchers can efficiently access a diverse array of substituted fluorinated scaffolds. The protocols and insights provided in this guide serve as a robust starting point for leveraging this valuable building block in pharmaceutical, agrochemical, and materials science research programs.
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 2,4,6-TRIFLUOROBENZOTRIFLUORIDE | 122030-04-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthetic Strategies for Derivatives of Polyfluorinated Benzotrifluorides
Introduction: The Value of the Polyfluorobenzotrifluoride Scaffold
The 2,3,4,6-tetrafluorobenzotrifluoride scaffold and its isomers are of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The dense fluorine substitution, combined with the powerful electron-withdrawing trifluoromethyl (-CF₃) group, imparts a unique combination of properties to molecules. These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate binding affinity and bioavailability.[1] Consequently, robust and versatile synthetic routes to derivatives of these core structures are critical for advancing drug discovery and developing novel materials.
This guide provides an in-depth overview of the primary synthetic methodologies for derivatizing the polyfluorobenzotrifluoride core, with a focus on explaining the chemical principles behind the protocols. While the specific substitution pattern of the 2,3,4,6-isomer dictates regiochemical outcomes, the strategies discussed herein are broadly applicable to related polyfluorinated benzotrifluorides, such as the more commonly documented 2,3,4,5-isomer.
Foundational Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The most prevalent method for functionalizing electron-deficient aromatic rings is Nucleophilic Aromatic Substitution (SₙAr). The tetrafluorobenzotrifluoride ring is highly activated towards this reaction pathway due to the potent inductive and resonance electron-withdrawing effects of both the fluorine substituents and the trifluoromethyl group.[1][2]
Mechanistic Insight
The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism.[2]
-
Addition : A nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is effectively delocalized by the electron-withdrawing substituents.
-
Elimination : The aromaticity is restored by the expulsion of a fluoride ion as the leaving group.
While the Meisenheimer complex model is widely accepted, recent computational and kinetic studies suggest that many SₙAr reactions may in fact be concerted, proceeding through a single transition state without a stable intermediate.[4][5] Regardless of the precise pathway, the key to a successful reaction is the ability of the aromatic ring to stabilize the incoming negative charge.
Regioselectivity
On a scaffold like this compound, the position of nucleophilic attack is directed by the combined electronic effects of the substituents. The -CF₃ group exerts its strongest activating effect on the para and ortho positions. Therefore, substitution is generally expected to occur preferentially at the C-4 position (para to -CF₃) or the C-6 position (ortho to -CF₃). Steric hindrance from the bulky -CF₃ group may disfavor attack at the C-2 position.
Protocol 2.3: Synthesis of an Arylamine Derivative via SₙAr
This protocol details the synthesis of N-substituted aminotrifluorobenzotrifluoride, a common transformation for building blocks in medicinal chemistry.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or MeCN) to a concentration of approximately 0.2 M.
-
Add the desired amine (1.2 eq) to the solution.
-
Add a mild base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq). The base is crucial for scavenging the HF generated during the reaction.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amine derivative.
Protocol 2.4: Synthesis of an Aryl Ether Derivative via SₙAr
This protocol describes the synthesis of an alkoxy-substituted trifluorobenzotrifluoride.
Materials:
-
This compound
-
Alcohol (e.g., phenol, benzyl alcohol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.1 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the benzotrifluoride to the stirring alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
Advanced Strategy: Palladium-Catalyzed Cross-Coupling
For the construction of C-C and C-N bonds where SₙAr is not feasible or desired, palladium-catalyzed cross-coupling reactions are an indispensable tool. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly powerful.[6]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-F (or more commonly, a C-Cl or C-Br if prepared) bond of the benzotrifluoride, forming a Pd(II) complex. C-F bond activation is challenging and often requires specialized ligands or conditions.[7]
-
Transmetalation : A base activates the organoboron reagent (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a general method for coupling an arylboronic acid with a halogenated tetrafluorobenzotrifluoride. Note that a chloro- or bromo-substituted analog is typically used instead of the fluoro- version for easier oxidative addition.
Materials:
-
4-Chloro-2,3,5,6-tetrafluorobenzotrifluoride (or bromo-analog) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the chloro-tetrafluorobenzotrifluoride (1.0 eq), arylboronic acid (1.5 eq), and base (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the biaryl derivative.
Summary of Synthetic Transformations
The following table summarizes the key transformations discussed, providing a quick reference for common reaction parameters.
| Transformation | Key Reagents | Typical Solvent | Base | Temperature | Derivative Type |
| Amination (SₙAr) | R¹R²NH | DMF, MeCN | K₂CO₃, TEA | 25 - 80 °C | Arylamine |
| Alkoxylation (SₙAr) | ROH, NaH | THF | NaH | 0 °C to RT | Aryl Ether |
| Thiolation (SₙAr) | RSH, NaH | THF, DMF | NaH, K₂CO₃ | 0 °C to RT | Aryl Thioether |
| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst | Toluene/H₂O, Dioxane/H₂O | K₂CO₃, Cs₂CO₃ | 80 - 110 °C | Biaryl |
General Experimental Workflow
The process of synthesizing and isolating a derivative of this compound follows a logical sequence of steps from reaction setup to final characterization.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
The synthesis of derivatives of this compound relies on well-established, powerful reactions in organic chemistry. Nucleophilic aromatic substitution provides a direct route for introducing a wide range of heteroatom nucleophiles, while palladium-catalyzed cross-coupling reactions offer a versatile method for constructing carbon-carbon bonds. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are essential for successfully accessing these valuable compounds for research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Catalytic Transformations of 2,3,4,6-Tetrafluorobenzotrifluoride
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the key catalytic transformations of 2,3,4,6-Tetrafluorobenzotrifluoride. This versatile building block is of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by its polyfluorinated aromatic ring and trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, focusing on three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and selective reduction of the trifluoromethyl moiety. Each section includes mechanistic insights, detailed, field-tested protocols, and structured data to facilitate application and further development.
Nucleophilic Aromatic Substitution (SNAr) on an Activated Core
The electron-deficient nature of the aromatic ring in this compound, significantly activated by the potent electron-withdrawing effects of both the four fluorine atoms and the trifluoromethyl group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[2] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The regioselectivity of the substitution is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge developed during the nucleophilic attack. For this substrate, the fluorine at the C-3 position is often the most susceptible to displacement by common nucleophiles.
Caption: General mechanism for SNAr on this compound.
Application Note 1.1: Regioselective Amination
The introduction of nitrogen-containing functional groups is a cornerstone of drug discovery. While SNAr amination can proceed without a catalyst on highly activated systems, transition-metal-free protocols often require harsh conditions.[4] However, for substrates like this compound, the reaction with primary or secondary amines can often be achieved with high regioselectivity using a suitable base and polar aprotic solvent.
Protocol 1.1: Synthesis of N-benzyl-2,4,6-trifluoro-3-(trifluoromethyl)aniline
Rationale: This protocol demonstrates a typical SNAr amination. A polar aprotic solvent like DMF or DMSO is used to solvate the cation of the base, enhancing the nucleophilicity of the amine. A non-nucleophilic base, such as potassium carbonate, is sufficient to deprotonate the amine in situ or trap the HF byproduct, driving the reaction to completion.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add benzylamine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS for the disappearance of the starting material (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 80 | 6 | ~85-95 |
| Morpholine | K₂CO₃ | DMSO | 90 | 5 | ~90-98 |
| Aniline | NaH | THF | 65 | 12 | ~70-80 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a powerful toolkit for forming C-C and C-heteroatom bonds, transformations that are challenging via classical methods. While C-F bond activation is thermodynamically demanding, the electronic properties of polyfluoroarenes can be exploited in cross-coupling reactions.[5] These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Application Note 2.1: Direct C-H Arylation
Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of coupling partners, thereby improving atom economy. Palladium-catalyzed C-H arylation of electron-deficient polyfluoroarenes with simple arenes has been demonstrated to be an effective method for constructing biaryl structures.[6] The selectivity is often controlled by the electronic properties of the fluoroarene and the steric hindrance of the simple arene partner.
Protocol 2.1: Palladium-Catalyzed Direct Arylation with Mesitylene
Rationale: This protocol is adapted from methodologies developed for polyfluoroarenes.[7] A Pd(OAc)₂ precursor is used with a specialized ligand (e.g., SPhos) that facilitates the C-H activation and subsequent coupling steps. A carbonate base is essential, and a non-polar solvent like dioxane is typically employed.
Materials:
-
This compound (1.0 equiv)
-
Mesitylene (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₂CO₃ to a Schlenk tube.
-
Add anhydrous dioxane, followed by this compound and mesitylene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 105-120 °C.
-
Stir vigorously for 16-24 hours. Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/EtOAc) to isolate the biaryl product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Mesitylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | ~60-75[7] |
| 1,3,5-Trimethoxybenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Dioxane | 100 | ~70-85[6] |
Catalytic Reduction of the Trifluoromethyl Group
The trifluoromethyl group is exceptionally stable, and its selective defluorination presents a significant chemical challenge because each successive defluorination step weakens the remaining C-F bonds.[8] Modern synthetic methods, particularly those employing photoredox catalysis, have enabled the selective mono-defluorination of Ar-CF₃ to Ar-CF₂H (hydrodefluorination) or Ar-CF₂R (defluoroalkylation), providing access to valuable difluoromethylated building blocks.[9]
Application Note 3.1: Photoredox-Mediated Hydrodefluorination
This transformation leverages the ability of an excited-state photoredox catalyst to act as a potent single-electron transfer (SET) agent. Upon SET to the trifluoromethylarene, a radical anion is formed, which rapidly eliminates a fluoride ion to generate a difluorobenzyl radical. This radical is then trapped by a hydrogen atom donor to yield the final product, completing the catalytic cycle.[9]
Caption: Simplified workflow for photoredox-catalyzed hydrodefluorination.
Protocol 3.1: Visible-Light-Mediated Hydrodefluorination of this compound
Rationale: This protocol is based on general methods for the hydrodefluorination of unactivated trifluoromethylarenes.[9] An organic photoredox catalyst (e.g., a phenoxazine derivative) is used for its high reducing potential in the excited state. A sacrificial electron donor, such as formate, is used to regenerate the photocatalyst. A hydrogen atom source, which can be the solvent or an additive, is required to quench the difluorobenzyl radical.
Materials:
-
This compound (1.0 equiv)
-
Organic Photocatalyst (e.g., Miyake's P3 catalyst, 1-2 mol%)
-
Sodium Formate (HCO₂Na) (3.0 equiv)
-
Acetonitrile (MeCN) / Water (as solvent)
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
To a vial suitable for photochemical reactions, add this compound, the photocatalyst, and sodium formate.
-
Add a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Degas the solution thoroughly by sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Seal the vial and place it in front of a blue LED lamp with cooling provided by a fan to maintain room temperature.
-
Irradiate the mixture for 12-24 hours, monitoring progress by ¹⁹F NMR or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude oil by column chromatography to yield the 1-(difluoromethyl)-2,3,4,6-tetrafluorobenzene.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of 2,3,4,6-Tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the aromatic ring of 2,3,4,6-Tetrafluorobenzotrifluoride. This highly fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the trifluoromethyl group and the fluorine substituents. This document details key reaction methodologies, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. Each section provides a detailed discussion of the underlying mechanistic principles, regioselectivity, and practical experimental protocols.
Introduction
The introduction of fluorine and fluorine-containing functional groups into organic molecules can profoundly influence their physicochemical and biological properties. This compound is a versatile scaffold in the design of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the inductive effects of the four fluorine atoms, renders the aromatic ring electron-deficient and susceptible to a range of chemical transformations. Understanding the regiochemical outcomes of these reactions is paramount for the rational design and synthesis of new chemical entities. This guide aims to provide researchers with the foundational knowledge and practical protocols to effectively functionalize this important synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[1][2] The rate of reaction and the regioselectivity of substitution are governed by the stability of this intermediate, which is enhanced by the presence of electron-withdrawing groups.
Mechanistic Considerations and Regioselectivity
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and strongly activates the ring towards nucleophilic attack. The positions para and ortho to the -CF3 group are the most activated. In this compound, the C-4 position is para to the -CF3 group, and the C-2 and C-6 positions are ortho. Therefore, nucleophilic attack is expected to occur preferentially at these positions. Steric hindrance can also play a role, potentially favoring attack at the less hindered C-4 position. The observed regioselectivity in the nucleophilic aromatic substitution of polyfluoroarenes is often governed by the electron density at the reactive carbons.[1]
Substrate [label="this compound"]; Nucleophile [label="Nu-"]; Intermediate [label="Meisenheimer Intermediate\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product"]; Leaving_Group [label="F-"];
Substrate -> Intermediate [label=" + Nu- (Addition)"]; Intermediate -> Product [label=" - F- (Elimination)"]; Product -> Leaving_Group [style=invis]; }
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Amination with Ammonia
This protocol describes the synthesis of 4-amino-2,3,5,6-tetrafluorobenzotrifluoride, a valuable intermediate for further functionalization. The reaction is based on the nucleophilic displacement of a fluorine atom by ammonia. A similar procedure has been reported for the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid from the corresponding pentafluorinated precursor.[3]
Materials:
-
This compound
-
Anhydrous ammonia
-
Nitromethane
-
High-pressure reaction vessel (bomb)
-
Rotary evaporator
-
Crystallization dishes
-
Chloroform
-
Hexane
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in nitromethane.
-
Saturate the solution with anhydrous ammonia at room temperature.
-
Seal the vessel and heat to 100°C for 20 hours.
-
After cooling to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Evaporate the solvent using a rotary evaporator.
-
Recrystallize the crude residue from a chloroform-hexane mixture to yield 4-amino-2,3,5,6-tetrafluorobenzotrifluoride as a solid.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Reference |
| Ammonia | 4-Amino-2,3,5,6-tetrafluorobenzotrifluoride | Nitromethane, 100°C, 20h | Adapted from[3] |
| Sodium Methoxide | 4-Methoxy-2,3,5,6-tetrafluorobenzotrifluoride | Methanol, reflux | [4] |
| Phenothiazine | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | K2CO3, DMF, 60°C | [1] |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For polyfluorinated substrates, these reactions often require specialized ligands to achieve high efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl compounds from an aryl halide or triflate and an organoboron reagent. For the functionalization of this compound, a bromo-derivative such as 4-bromo-2,3,5,6-tetrafluorobenzotrifluoride would be a suitable starting material.
Aryl_Bromide [label="4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride"]; Boronic_Acid [label="R-B(OH)2"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4)"]; Base [label="Base\n(e.g., K2CO3)"]; Product [label="4-Aryl-2,3,5,6-tetrafluorobenzotrifluoride"];
Aryl_Bromide -> Product; Boronic_Acid -> Product; Catalyst -> Product; Base -> Product; }
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
This protocol is a general procedure adapted from the Suzuki-Miyaura coupling of other brominated furans and can be optimized for the specific substrate.[6]
Materials:
-
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride[7]
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (2 M aqueous solution)
-
1,4-Dioxane
-
Pressure tube
-
Dichloromethane
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a pressure tube, add 4-bromo-2,3,5,6-tetrafluorobenzotrifluoride (1 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh3)4 (2-3 mol%).
-
Add 1,4-dioxane and the 2 M aqueous solution of potassium carbonate.
-
Seal the tube and heat the mixture at 80°C for 3-5 hours under an inert atmosphere (e.g., Argon).
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2][5] This reaction is particularly useful for synthesizing substituted anilines.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
This is a general protocol that can be adapted for the amination of 4-bromo-2,3,5,6-tetrafluorobenzotrifluoride based on procedures for other aryl bromides.[8]
Materials:
-
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride[7]
-
Amine (primary or secondary)
-
Palladium(I) dimer precatalyst
-
Biaryl phosphine ligand (e.g., JohnPhos, DavePhos)
-
Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Reaction tube with a magnetic stir bar
Procedure:
-
In an oven-dried reaction tube, combine the Pd(I) dimer precatalyst (0.5-1.0 mol%), the phosphine ligand (0-0.5 mol%), the base (1.4 equivalents), and 4-bromo-2,3,5,6-tetrafluorobenzotrifluoride (1 equivalent).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., N2) three times.
-
Add the amine (1.4 equivalents) and anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100°C for 30-60 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and purify by standard methods.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product | Typical Catalyst System | Reference |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2,3,5,6-tetrafluorobenzotrifluoride | Pd(PPh3)4, K2CO3 | Adapted from[6] |
| Buchwald-Hartwig | Amine | 4-Amino-2,3,5,6-tetrafluorobenzotrifluoride derivative | Pd(I) dimer, biaryl phosphine ligand, KOtBu | Adapted from[8] |
| Cyanation | K4[Fe(CN)6] | 4-Cyano-2,3,5,6-tetrafluorobenzotrifluoride | Pd(OAc)2 | [9] |
Electrophilic Aromatic Substitution
The highly electron-deficient nature of the this compound ring makes electrophilic aromatic substitution challenging. The -CF3 group is a strong deactivating group and a meta-director. The fluorine atoms are also deactivating due to their inductive effect, but they are ortho, para-directors due to resonance. The outcome of electrophilic substitution will depend on the balance of these electronic effects and the reaction conditions.
Nitration
The nitration of benzotrifluoride derivatives typically requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid.[10] The regioselectivity is influenced by the substitution pattern of the starting material. For benzotrifluoride itself, nitration predominantly yields the 3-nitro derivative. In the case of this compound, the single available hydrogen atom is at the C-5 position. Therefore, electrophilic substitution, if it occurs, is expected to yield the 5-substituted product.
Protocol: Nitration of this compound
This protocol is a general procedure for the nitration of benzotrifluoride derivatives and will likely require optimization for the target molecule.[11][12]
Materials:
-
This compound
-
98% Nitric acid
-
Concentrated sulfuric acid (optional, as a cosolvent)
-
Methylene chloride
-
Sodium carbonate solution
-
Ice water
Procedure:
-
Cool a reaction vessel containing 98% nitric acid (3-10 molar equivalents) to approximately -20°C to -10°C.
-
Slowly add this compound (1 equivalent) dropwise with stirring, maintaining the temperature in the specified range.
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Pour the reaction mixture into ice water.
-
Extract the product with methylene chloride.
-
Wash the organic layer with sodium carbonate solution and then with water.
-
Dry the organic layer, remove the solvent, and purify the product as necessary.
Bromination
Direct bromination of benzotrifluoride can lead to a mixture of isomers.[13][14] For this compound, bromination at the C-5 position would be the expected outcome.
Protocol: Bromination of this compound
This is a general procedure for the bromination of benzotrichloride derivatives that can be adapted.[15]
Materials:
-
This compound
-
Bromine
-
Iron powder (catalyst)
-
Anhydrous hydrofluoric acid (for subsequent fluorination if starting from a trichloride precursor)
Procedure:
-
To a reaction vessel, add this compound and iron powder (0.2-1% by weight).
-
Heat the mixture to 30-60°C.
-
Add bromine dropwise over a period of 1 hour.
-
Stir the mixture for an additional 4-6 hours at the same temperature.
-
Remove excess bromine by passing a stream of nitrogen through the reaction mixture.
-
Filter to remove the catalyst.
-
Purify the product by distillation or chromatography.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While there are no specific reports on the DoM of this compound, this strategy could potentially be employed by first introducing a suitable DMG onto the ring.
Conclusion
The functionalization of this compound offers access to a wide array of novel compounds with potential applications in drug discovery and materials science. The reactivity of this scaffold is dominated by its electron-deficient nature, making it particularly amenable to nucleophilic aromatic substitution. Metal-catalyzed cross-coupling reactions provide efficient methods for the formation of C-C and C-N bonds, while electrophilic substitution, though more challenging, can be achieved under specific conditions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore the chemical space around this important fluorinated building block.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. rdchemicals.com [rdchemicals.com]
- 8. rsc.org [rsc.org]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. ideals.illinois.edu [ideals.illinois.edu]
- 11. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US4968852A - Trifluoromethylbenzoyl bromide and conversion of same to bromobenzotrifluoride - Google Patents [patents.google.com]
- 14. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 15. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable Synthesis of 2,3,4,6-Tetrafluorobenzotrifluoride and its Derivatives
Abstract: This document provides a detailed guide for the scale-up synthesis of 2,3,4,6-Tetrafluorobenzotrifluoride, a key building block in the development of advanced pharmaceuticals and agrochemicals. The unique electronic properties imparted by the dense fluorination and the trifluoromethyl group make this scaffold highly valuable for modulating lipophilicity, metabolic stability, and bioavailability in target molecules.[1][2] We will move beyond theoretical chemistry to address the practical challenges of scaling this synthesis from the bench to pilot-plant scale, focusing on a robust and high-yielding catalytic hydrogenation pathway. This guide is intended for researchers, chemists, and process engineers in the drug development and fine chemical industries.
Strategic Overview: Selecting a Scalable Synthesis Pathway
The synthesis of polyfluorinated aromatic compounds like this compound presents unique challenges, primarily related to the controlled introduction of fluorine and the harsh conditions often required. While several routes, including halogen exchange (Halex) reactions and nucleophilic aromatic substitution on more heavily fluorinated rings exist, they can be difficult to control on a large scale.[3][4]
A more industrially viable and scalable approach is the catalytic reductive dehalogenation of a chlorinated precursor. This method offers several advantages for scale-up:
-
High Selectivity: Modern catalysts allow for the selective removal of chlorine over fluorine, leading to a cleaner product profile.
-
Milder Conditions: Compared to high-temperature Halex reactions, catalytic hydrogenation can often be performed at lower temperatures and pressures.
-
High Yields: Documented procedures demonstrate excellent yields, which is economically critical for industrial production.[5]
-
Established Technology: High-pressure hydrogenation is a well-understood and widely implemented unit operation in the chemical industry.
This application note will focus on the synthesis of this compound via the catalytic hydrogenation of 5-Chloro-2,3,4,6-tetrafluorobenzotrifluoride, based on established and patented procedures.[5]
Logical Workflow for Synthesis
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from demonstrated examples and is intended for execution by trained professionals in a properly equipped facility.[5]
Reaction Principle
The core of this synthesis is the palladium-catalyzed reductive de-chlorination of 5-Chloro-2,3,4,6-tetrafluorobenzotrifluoride. Hydrogen gas (H₂) is the reductant. The reaction is performed in an acidic solvent (glacial acetic acid) with a base (sodium acetate) present to act as a hydrogen chloride (HCl) scavenger. The HCl is formed as a byproduct and its neutralization is crucial to prevent catalyst deactivation and potential side reactions.
Reaction Scheme:
C₇ClF₄(CF₃) + H₂ --(Pd/C, CH₃COONa, CH₃COOH)--> C₇HF₄(CF₃) + HCl
Materials and Equipment
| Reagents | Grade/Purity | Supplier Example |
| 5-Chloro-2,3,4,6-tetrafluorobenzotrifluoride | >98% | Specialist Fluorochem |
| Glacial Acetic Acid | ACS Grade | Sigma-Aldrich |
| Sodium Acetate, Anhydrous | >99% | MilliporeSigma |
| Palladium on Activated Carbon (Pd/C) | 5% wt., dry basis | Johnson Matthey |
| Hydrogen Gas (H₂) | High Purity (5.0) | Airgas, Linde |
| Nitrogen Gas (N₂) | High Purity (4.8) | Airgas, Linde |
Equipment:
-
High-pressure hydrogenation reactor (autoclave) with pressure/temperature controls, gas inlet, and high-torque agitation (e.g., Parr, Büchi).
-
Inert atmosphere filtration system for catalyst removal (e.g., enclosed filter press or Nutsche filter).
-
Distillation apparatus suitable for fractional distillation under atmospheric or reduced pressure.
-
Standard laboratory glassware, including wash funnels and collection vessels.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, flame-retardant lab coat, appropriate chemical-resistant gloves.[6][7]
Step-by-Step Methodology (Illustrative 1 Mole Scale)
-
Reactor Charging:
-
Into a suitable high-pressure reactor, charge 1000 mL of glacial acetic acid.
-
Add 86 g (1.05 mol) of anhydrous sodium acetate.
-
Charge 252.5 g (1 mol) of 5-Chloro-2,3,4,6-tetrafluorobenzotrifluoride.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Inerting and Catalyst Addition:
-
Purge the reactor headspace with nitrogen gas three times to remove all oxygen.
-
Under a positive pressure of nitrogen, safely add 10 g of 5% Pd/C catalyst. Causality: The catalyst is often pyrophoric; adding it to an inert, wetted medium prevents accidental ignition.
-
-
Hydrogenation Reaction:
-
Seal the reactor again and begin agitation.
-
Pressurize the reactor with hydrogen to 30-50 bar.
-
Adjust the reactor temperature to 12°C. The reaction is exothermic, and cooling will be required to maintain this temperature.
-
The reaction is complete when hydrogen uptake ceases, indicated by a stable pressure reading over time.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the hydrogen flow and carefully vent the reactor.
-
Purge the reactor three times with nitrogen gas to remove all residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: The catalyst must be kept wet during filtration to prevent ignition upon exposure to air.
-
The filtrate is transferred to a distillation apparatus.
-
-
Purification:
-
Distill the filtrate via a column. The bulk of the acetic acid will be removed.
-
The collected distillate is then washed with water to remove any remaining traces of acetic acid.[5]
-
Separate the organic phase, which is the crude product.
-
Perform a final fractional distillation of the crude organic phase. Collect the fraction boiling at approximately 105-106°C.[5] The expected yield is >90%.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-Chlorotetrafluoro-benzotrifluoride | [5] |
| Product | 2,3,4,6-Tetrafluoro-benzotrifluoride | [5] |
| Boiling Point | 105-106°C | [5] |
| Refractive Index (n²⁰D) | 1.3770 | [5] |
| Theoretical Yield (%) | 92 | [5] |
Critical Scale-Up Considerations
Transitioning from a 1-mole lab scale to a multi-kilogram pilot or production scale introduces significant challenges that must be proactively managed.
-
Heat Transfer: Hydrogenation is a highly exothermic process. The surface-area-to-volume ratio decreases dramatically on scale-up, making heat removal less efficient. A robust reactor cooling system and careful control of the hydrogen addition rate are paramount to prevent thermal runaways.
-
Mass Transfer: Efficient three-phase mixing (solid catalyst, liquid reactants, gaseous hydrogen) is critical. Inadequate agitation can lead to localized hydrogen starvation, slowing the reaction and potentially leading to byproduct formation. Baffled reactors with high-performance impellers (e.g., gas-inducing designs) are necessary.
-
Catalyst Handling: At scale, handling kilograms of pyrophoric Pd/C requires specialized equipment and procedures. Slurry-based catalyst charging and enclosed filtration systems are standard. Catalyst deactivation and potential for recycling should be evaluated to improve process economics.
-
Safety Protocols: The risk associated with handling large volumes of flammable hydrogen under pressure cannot be overstated. The production facility must be equipped with appropriate ventilation, gas detection systems, and explosion-proof (ATEX/EX-rated) equipment.[8][9] All equipment must be properly grounded to prevent static discharge.[6][8]
Key Safety Considerations for Scale-Up
Caption: Primary hazards and their corresponding mitigation strategies for scale-up.
Conclusion
The catalytic reductive dehalogenation pathway provides a reliable, high-yielding, and scalable method for the synthesis of this compound. While the chemistry is straightforward, successful and safe implementation on an industrial scale requires a deep understanding of chemical engineering principles, particularly regarding heat and mass transfer, and an unwavering commitment to safety protocols for handling high-pressure hydrogen and pyrophoric catalysts. This guide provides the foundational protocol and critical insights necessary for researchers and drug development professionals to advance the production of this vital fluorinated building block.
References
- 1. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Application Note: Quantitative Analysis of 2,3,4,6-Tetrafluorobenzotrifluoride
Introduction: The Significance of Precise 2,3,4,6-Tetrafluorobenzotrifluoride Quantification
This compound is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the multiple fluorine substituents, make it a valuable building block in the synthesis of novel therapeutic agents and specialized chemicals. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Accurate and precise quantification of this intermediate is paramount throughout the drug development lifecycle, from process chemistry and purity assessment of active pharmaceutical ingredients (APIs) to stability testing and quality control of the final product.
This application note provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), and discuss the critical aspects of method validation to ensure data integrity and regulatory compliance.
Method Selection Rationale: Navigating the Analytical Landscape
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound is dictated by the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography (GC): As a volatile compound, this compound is an ideal candidate for GC analysis.[2] GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS). GC-MS provides not only quantification but also structural confirmation, which is invaluable for impurity profiling and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): While GC is often the primary choice for volatile compounds, HPLC offers a versatile alternative, especially for non-volatile or thermally labile impurities that may be present in the sample matrix. Reversed-phase HPLC with UV detection is a workhorse in many pharmaceutical laboratories and can be readily adapted for the analysis of this compound, which possesses a UV-active aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method provides a highly sensitive and selective approach for the quantification of this compound. The following protocol has been developed to ensure robustness and accuracy.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile organic solvent such as methanol or acetonitrile. This yields a stock solution of approximately 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: The sample preparation will be matrix-dependent. For drug substance analysis, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range. For drug product analysis, an extraction step may be necessary. A liquid-liquid extraction with a non-polar solvent like hexane or a solid-phase extraction (SPE) could be employed to isolate the analyte from excipients.[3][4]
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |
3. Predicted Mass Spectrum and SIM Ions:
-
Molecular Ion (M+): The molecular ion is expected at m/z 218.
-
Key Fragments:
-
[M-F]+: Loss of a fluorine atom from the ring, m/z 199.
-
[M-CF3]+: Loss of the trifluoromethyl group, m/z 149. This is often a stable and abundant ion for benzotrifluorides.
-
CF3+: The trifluoromethyl cation at m/z 69.
-
For quantitative analysis in SIM mode, the following ions are recommended:
-
Quantifier Ion: m/z 149
-
Qualifier Ions: m/z 218, 199
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 149) against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method with UV detection provides a reliable and widely accessible alternative for the quantification of this compound.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at approximately 1 mg/mL in methanol or acetonitrile. Generate a series of working standards (e.g., 10-200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or the wavelength of maximum absorbance determined by DAD) |
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Calculate the concentration of this compound in the test samples using the linear regression equation derived from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc. |
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound using both GC-MS and HPLC-UV techniques. The choice of method will depend on specific laboratory needs and sample characteristics. The GC-MS method offers higher sensitivity and structural confirmation, while the HPLC-UV method provides a robust and widely accessible alternative. Adherence to the outlined protocols and a thorough method validation will ensure the generation of accurate, reliable, and defensible data, which is critical for decision-making in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3,4,6-Tetrafluorobenzotrifluoride
Welcome to the Technical Support Center for the synthesis of 2,3,4,6-Tetrafluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated building block. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity product.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its fluorine and trifluoromethyl substituents. The most common and industrially scalable method for its synthesis is the Halex reaction, which involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on a polychlorinated benzotrifluoride precursor. This guide will focus on troubleshooting the synthesis of this compound, primarily from 2,3,4,6-tetrachlorobenzotrifluoride, using the Halex process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the Halex reaction, a type of nucleophilic aromatic substitution. This process involves the exchange of chlorine atoms for fluorine atoms on an aromatic ring using a fluoride salt at elevated temperatures.[1][2] The typical starting material is 2,3,4,6-tetrachlorobenzotrifluoride.
Q2: What are the key reagents and conditions for this synthesis?
Key reagents include the starting material (2,3,4,6-tetrachlorobenzotrifluoride), a fluoride source (commonly anhydrous potassium fluoride), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[2][3] The reaction is typically carried out at temperatures ranging from 150°C to 250°C.[2]
Q3: Why is the yield of my reaction consistently low?
Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup. Common culprits include moisture in the reaction, impure starting materials, incorrect reaction temperature, or insufficient reaction time. A detailed troubleshooting guide is provided in the subsequent section to address these issues systematically.
Q4: What are the expected side products in this reaction?
The primary side products are partially fluorinated benzotrifluoride intermediates where not all chlorine atoms have been substituted. For example, you might observe various isomers of chlorotrifluorobenzotrifluoride or dichlorodifluorobenzotrifluoride in your crude product mixture. Other side reactions can include hydrolysis of the trifluoromethyl group under harsh conditions, though this is less common.
Q5: How can I effectively purify the final product?
Fractional distillation is the most common method for purifying this compound from byproducts and the high-boiling solvent.[4] Due to the close boiling points of the partially fluorinated intermediates, a distillation column with a sufficient number of theoretical plates is crucial for achieving high purity.[4]
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Q: I'm seeing a significant amount of unreacted 2,3,4,6-tetrachlorobenzotrifluoride in my post-reaction analysis. What could be the cause?
A: This issue often points to several potential problems with your reaction setup and reagents.
-
Insufficient Temperature: The Halex reaction requires high temperatures to proceed at a reasonable rate.[2] Ensure your reaction is maintained within the optimal temperature range of 180-220°C. Lower temperatures will result in sluggish and incomplete reactions.
-
Inactive Fluoride Source: The reactivity of the fluoride salt is paramount.
-
Anhydrous Conditions: Potassium fluoride (KF) is hygroscopic. Any moisture present will hydrate the fluoride ions, significantly reducing their nucleophilicity.[5] Ensure you are using spray-dried or freshly fused and ground anhydrous KF. All glassware and solvents must be rigorously dried before use.
-
Particle Size: The surface area of the KF can impact the reaction rate. Finely grinding the KF before use can increase its reactivity.
-
-
Poor Solubility of Fluoride Salt: Potassium fluoride has low solubility in many organic solvents.
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO and sulfolane are preferred as they can better solvate the potassium fluoride and facilitate the reaction.[3]
-
Phase-Transfer Catalysts: The use of a phase-transfer catalyst (PTC) can significantly improve the solubility and reactivity of the fluoride salt.[6][7] Quaternary ammonium or phosphonium salts are commonly used PTCs that shuttle the fluoride anion from the solid phase to the organic phase.[6]
-
Problem 2: Incomplete Fluorination and Presence of Intermediates
Q: My GC-MS analysis shows the presence of mono-, di-, and tri-fluorinated intermediates, but very little of the desired tetrafluorinated product. How can I drive the reaction to completion?
A: The presence of partially fluorinated intermediates is a common issue and indicates that the reaction has not proceeded to completion. Here's how to address it:
-
Reaction Time: The substitution of each chlorine atom becomes progressively more difficult as more electron-withdrawing fluorine atoms are added to the aromatic ring. Ensure you are allowing for a sufficient reaction time, which can be several hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Stoichiometry of Fluoride Source: Ensure you are using a sufficient excess of the fluoride source. A molar ratio of at least 4:1 of KF to 2,3,4,6-tetrachlorobenzotrifluoride is recommended to drive the equilibrium towards the fully fluorinated product.
-
Stirring Efficiency: The reaction is heterogeneous. Vigorous stirring is essential to ensure good contact between the solid potassium fluoride and the dissolved starting material. Inadequate stirring can lead to localized depletion of the fluoride source and incomplete reaction.
-
Catalyst Deactivation: If using a phase-transfer catalyst, it may degrade at the high reaction temperatures over extended periods. Consider adding the catalyst in portions or using a more thermally stable catalyst.
Problem 3: Product Decomposition and Formation of Unwanted Byproducts
Q: I'm observing unexpected peaks in my GC-MS that don't correspond to partially fluorinated intermediates. What could be causing this?
A: The formation of unexpected byproducts often points to side reactions occurring under the harsh reaction conditions.
-
Overheating: Exceeding the recommended temperature range can lead to decomposition of the starting material, product, or solvent. Use a reliable temperature controller and ensure even heating of the reaction mixture.
-
Solvent Decomposition: Solvents like DMSO can decompose at very high temperatures, leading to impurities. Ensure your reaction temperature does not exceed the thermal stability of your chosen solvent.
-
Hydrolysis: Although the trifluoromethyl group is generally stable, prolonged heating in the presence of trace amounts of water and a nucleophilic fluoride source could potentially lead to some hydrolysis, forming a carboxylic acid. Maintaining strictly anhydrous conditions is the best preventative measure.
Experimental Protocols
Synthesis of this compound from 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride
This procedure is based on a documented synthesis and provides a route from a more fluorinated starting material.[8]
Materials:
-
3-chloro-2,4,5,6-tetrafluorobenzotrifluoride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Palladium catalyst (e.g., Pd/C)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride (1 mole) and anhydrous sodium acetate (1.05 moles) in glacial acetic acid (1000 ml).[8]
-
Add a catalytic amount of a palladium catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
The filtrate is then subjected to fractional distillation to isolate the this compound.
Expected Yield: ~96%[8] Boiling Point: 105-106°C[8]
General Protocol for the Halex Fluorination of 2,3,4,6-Tetrachlorobenzotrifluoride
This is a general procedure based on the principles of the Halex reaction. Optimization of specific parameters may be required.
Materials:
-
2,3,4,6-Tetrachlorobenzotrifluoride
-
Anhydrous potassium fluoride (spray-dried)
-
High-boiling polar aprotic solvent (e.g., Sulfolane or DMSO)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
Set up a reaction vessel with a mechanical stirrer, reflux condenser with a drying tube, and a temperature controller under a nitrogen atmosphere.
-
Add anhydrous potassium fluoride (at least 4 molar equivalents) and the solvent to the flask.
-
If using, add the phase-transfer catalyst (typically 5-10 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 200°C) with vigorous stirring to ensure a uniform slurry.
-
Slowly add the 2,3,4,6-tetrachlorobenzotrifluoride to the hot mixture.
-
Maintain the reaction at temperature for several hours, monitoring its progress by GC analysis of aliquots.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by fractional distillation directly from the reaction mixture under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters for Halex Fluorination
| Parameter | Recommended Range/Value | Rationale |
| Starting Material | 2,3,4,6-Tetrachlorobenzotrifluoride | Readily available precursor. |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Cost-effective and common fluoride source.[2] |
| Solvent | Sulfolane or DMSO | High boiling point and ability to solvate KF.[2][3] |
| Temperature | 180 - 220 °C | Optimal for achieving a reasonable reaction rate.[2] |
| KF Stoichiometry | > 4 molar equivalents | Drives the reaction to completion. |
| Catalyst (Optional) | Phase Transfer Catalyst (e.g., TBAB) | Enhances fluoride solubility and reactivity.[6] |
| Reaction Time | 4 - 24 hours | Dependent on temperature, catalyst, and scale. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Purification [chem.rochester.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2,3,4,6-Tetrafluorobenzotrifluoride
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,3,4,6-Tetrafluorobenzotrifluoride?
While specific experimental data for this exact isomer is sparse in publicly available literature, we can estimate its properties based on closely related isomers like 2,3,5,6-Tetrafluorobenzotrifluoride (CAS 651-80-9). These properties are critical for selecting an appropriate purification strategy.
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Formula | C₇HF₇ | --- |
| Molecular Weight | 214.07 g/mol | Influences volatility and diffusion rates in chromatography. |
| Boiling Point | ~110-115 °C (at atm. pressure) | This range is ideal for purification by fractional distillation.[1] |
| Density | ~1.6 g/mL at 25 °C | Its high density can aid in phase separation during aqueous workups.[1] |
| Appearance | Colorless liquid | Any observed color indicates the presence of impurities. |
| Solubility | Immiscible in water; soluble in common organic solvents (e.g., DCM, Ether, Hexanes). | Crucial for selecting solvents for extraction, chromatography, and recrystallization. Benzotrifluoride and its derivatives are known to be good solvents themselves, capable of dissolving both organic and some fluorinated molecules.[2] |
Q2: What are the most common impurities I should expect?
Impurities typically originate from the synthetic route. A known synthesis proceeds from 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[3] Therefore, potential impurities include:
-
Starting Materials: Unreacted 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.
-
Isomeric Byproducts: Other isomers of tetrafluorobenzotrifluoride formed during synthesis.
-
Hydrolysis Products: Reaction with trace water can lead to corresponding benzaldehydes or benzoic acids.
-
Solvent Residues: Residual reaction solvents (e.g., glacial acetic acid).[3]
Q3: What are the primary safety precautions for handling this compound?
Handling highly fluorinated compounds requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[4][5]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potentially irritating vapors.[6]
-
Fire Safety: While the compound itself may not be highly flammable, many organic solvents used in its purification are. Keep away from ignition sources and use grounding straps to prevent static discharge.[5]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines. Do not pour into drains.[6]
Troubleshooting Purification Workflows
A successful purification strategy often involves a multi-step approach. The following diagram outlines a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Guide 1: Fractional Distillation
Fractional distillation is the most effective primary purification technique for removing non-volatile impurities and compounds with significantly different boiling points.
Problem 1: Product is discolored (yellow/brown) after distillation.
-
Potential Cause A: Thermal Decomposition. The compound may be decomposing at its boiling point, especially if impurities are present that catalyze this process.
-
Solution A: Vacuum Distillation.
-
Rationale: Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.
-
Protocol:
-
Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glassware joints are properly sealed with high-vacuum grease.
-
Use a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heat the distillation flask gently using an oil bath to ensure even temperature distribution.
-
Collect fractions based on the boiling point at the operational pressure. Monitor the head temperature closely; a stable temperature indicates a pure fraction is being collected.
-
-
-
Potential Cause B: Peroxide Formation. While less common for this structure than for ethers, some organic compounds can form explosive peroxides, especially if stored improperly before distillation.
-
Solution B: Test for and Remove Peroxides.
-
Rationale: Distilling a solution containing peroxides is extremely dangerous as they can explode upon concentration.
-
Protocol:
-
Before heating, test a small aliquot of the crude material with peroxide test strips.
-
If peroxides are present, quench them by shaking the crude product with a freshly prepared aqueous solution of sodium sulfite or ferrous sulfate.
-
Separate the organic layer, wash with brine, and dry thoroughly with MgSO₄ or Na₂SO₄ before proceeding with distillation.
-
-
Problem 2: Poor separation of isomers or closely boiling impurities.
-
Potential Cause: Insufficient Column Efficiency. The distillation column (e.g., Vigreux or packed column) may not have enough theoretical plates to resolve components with similar boiling points.
-
Solution: Optimize Distillation Parameters.
-
Rationale: Increasing the number of theoretical plates and ensuring a slow, steady distillation rate enhances separation efficiency.
-
Protocol:
-
Increase Column Length/Packing: Switch to a longer Vigreux column or, for better efficiency, use a packed column (e.g., with Raschig rings or metal sponge).
-
Insulate the Column: Wrap the column from the pot to the distillation head with glass wool or aluminum foil to maintain thermal equilibrium and prevent premature condensation.
-
Control the Reflux Ratio: Distill slowly. A high reflux ratio (more vapor returning to the column than is collected) allows for better separation. Aim for a collection rate of approximately 1 drop per second.
-
Use a High-Purity Carrier Gas (Distillation under Sweep Gas): For very fine separations, a slow stream of an inert gas like nitrogen or argon can sometimes help carry over the more volatile component preferentially.
-
-
Guide 2: Chromatographic Purification
When distillation is insufficient, particularly for removing isomeric impurities, chromatographic methods are required.
Problem: Co-elution of the desired product with an impurity in Gas Chromatography (GC).
-
Potential Cause: Inappropriate Stationary Phase or Temperature Program. The GC column's stationary phase may not have the correct polarity to differentiate between the analyte and the impurity. The temperature program may also be too fast.
-
Solution: Method Development for GC.
-
Rationale: The unique properties of fluorinated compounds often require specialized columns. Their elution behavior is influenced by the number and position of fluorine atoms.[7]
-
Protocol & Recommendations:
-
Column Selection: For highly fluorinated aromatics, a mid-polarity column (e.g., one containing a trifluoropropylmethyl polysiloxane stationary phase, like a DB-210 or Rtx-200) often provides better selectivity than a standard non-polar (DB-1, DB-5) or polar (WAX) phase.
-
Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10 °C/min). This increases the interaction time with the stationary phase, improving resolution.
-
Carrier Gas Flow: Ensure the carrier gas (Helium, Hydrogen) flow rate is optimized for your column diameter to achieve maximum efficiency.
-
-
| Parameter | Starting Condition | Optimized Condition |
| Column | DB-5 (non-polar) | Rtx-200 (mid-polarity) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 100 °C hold 1 min, ramp 20 °C/min to 250 °C | 80 °C hold 2 min, ramp 5 °C/min to 220 °C |
| Detector | FID at 280 °C | FID at 280 °C |
Problem: Low recovery or poor separation during column chromatography.
-
Potential Cause: Use of Standard Silica Gel. Highly fluorinated compounds can exhibit low affinity for standard silica gel, leading to rapid elution and poor separation. This is due to their "fluorophilicity," a tendency to interact poorly with hydrocarbon-based or highly polar phases.[8]
-
Solution: Employ Fluorous Solid-Phase Extraction (F-SPE) or Preparative GC.
-
Rationale: F-SPE utilizes silica gel modified with a perfluoroalkyl phase. Highly fluorinated compounds are strongly retained on this phase when eluted with organic solvents having low fluorine content (e.g., methanol/water, acetonitrile), while non-fluorinated impurities are washed away. The desired compound is then eluted with a fluorine-rich solvent.[8]
-
F-SPE Protocol:
-
Select a fluorous silica gel cartridge with appropriate capacity.
-
Conditioning: Flush the cartridge with a fluorous solvent (e.g., perfluorohexanes or a specialty fluorous solvent), followed by the elution solvent (e.g., acetonitrile).
-
Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a "lean" solvent (e.g., 80:20 methanol/water) to elute non-fluorinated and less-fluorinated impurities.
-
Elution: Elute the highly retained this compound with a "rich" fluorous solvent.
-
-
Preparative GC: If F-SPE is not available or suitable, preparative GC using an optimized analytical method (see above) is a highly effective, albeit lower-throughput, alternative for obtaining ultra-pure material.
-
The decision between these advanced techniques can be visualized as follows:
References
- 1. 2,3,5,6-TETRAFLUOROBENZOTRIFLUORIDE CAS#: 651-80-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproducts in 2,3,4,6-Tetrafluorobenzotrifluoride chemistry
Welcome to the technical support center for 2,3,4,6-Tetrafluorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges, side reactions, and byproduct formation encountered during its use, providing in-depth troubleshooting advice and practical protocols. Our aim is to equip you with the knowledge to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Introduction to the Reactivity of this compound
This compound is a highly electron-deficient aromatic compound. This property is imparted by the strong electron-withdrawing effects of four fluorine atoms and a trifluoromethyl (-CF₃) group. This electronic nature dictates its reactivity, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C-F bonds and the C-CF₃ bond are generally strong; however, under specific conditions, they can undergo cleavage, leading to undesired side products. Understanding the interplay of these reactive pathways is crucial for successful experimentation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with this compound.
Q1: I am observing a mixture of isomers in my nucleophilic substitution reaction. What determines the regioselectivity of the reaction?
A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is primarily governed by the electronic activation of the different carbon-fluorine bonds and steric hindrance. The electron-withdrawing trifluoromethyl group (-CF₃) and the fluorine atoms activate the ring for nucleophilic attack.
In general, the positions para and ortho to the strong electron-withdrawing -CF₃ group are the most activated. In this specific isomer, the C-F bonds are at positions 2, 3, 4, and 6.
-
Position 4 (para to -CF₃): This position is highly activated and often the most favorable for nucleophilic attack due to strong resonance stabilization of the Meisenheimer intermediate.
-
Position 2 (ortho to -CF₃): This position is also strongly activated.
-
Position 6 (ortho to -CF₃): Similar to position 2, this position is electronically activated.
-
Position 3 (meta to -CF₃): This position is the least activated for nucleophilic attack.
The final product distribution will be a result of a combination of electronic effects, steric hindrance from the incoming nucleophile, and the reaction conditions (solvent, temperature, and nature of the base). For bulky nucleophiles, attack at the less sterically hindered positions may be favored.
Q2: My reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?
A2: Low reactivity in SNAr reactions with this compound can be due to several factors:
-
Insufficiently strong nucleophile: The high electron density of the fluorinated ring requires a potent nucleophile for efficient substitution.
-
Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the anionic nucleophile.
-
Low reaction temperature: While higher temperatures can promote side reactions, SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Presence of water: Moisture can protonate the nucleophile, reducing its efficacy. Ensure all reagents and solvents are anhydrous.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q3: I have identified a byproduct that appears to be a benzoic acid derivative. How could this have formed?
A3: The formation of a benzoic acid derivative indicates hydrolysis of the trifluoromethyl group. While the -CF₃ group is generally stable, it can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[1][2][3][4]
The mechanism typically involves nucleophilic attack on the carbon of the -CF₃ group, followed by successive elimination of fluoride ions.
Q4: Are there any common impurities that I should be aware of in the starting material?
A4: The purity of your this compound is crucial for clean reactions. Depending on the synthetic route used for its preparation, common impurities may include:
-
Isomeric impurities: Other isomers of tetrafluorobenzotrifluoride may be present.
-
Under- or over-fluorinated species: Compounds with fewer or more fluorine atoms on the aromatic ring.
-
Chlorinated analogs: If the synthesis involves a chlorine-containing precursor, residual chlorinated benzotrifluorides could be present. For instance, a known synthesis starts from 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[5]
-
Residual solvents: Solvents used in the synthesis and purification of the starting material.
It is highly recommended to analyze the starting material by GC-MS and NMR to identify and quantify any impurities before use.
Troubleshooting Guides
Guide 1: Managing Defluorination Side Reactions
Issue: Observation of byproducts with one or more fluorine atoms on the aromatic ring replaced by hydrogen or other groups from the reaction medium.
Causality: Defluorination, or the cleavage of a C-F bond, can occur under certain conditions.[5][6][7] This is more likely to happen with highly activated C-F bonds and in the presence of strong reducing agents or certain catalysts.
Mitigation Strategies:
| Strategy | Rationale |
| Use Milder Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times, which can provide the energy needed for C-F bond cleavage. |
| Avoid Strong Reducing Agents | If your reaction does not require reduction, ensure that no adventitious reducing agents are present. |
| Careful Catalyst Selection | Some transition metal catalysts can facilitate C-F bond activation and subsequent defluorination. If using a catalyst, screen for one that is selective for the desired transformation. |
| Control pH | In some systems, extreme pH conditions can promote defluorination. Maintain a pH as close to neutral as your reaction allows. |
Experimental Protocol for Minimizing Defluorination in a Nucleophilic Substitution Reaction:
-
Reagent Purity: Ensure the starting this compound and the nucleophile are of high purity and free from contaminants that could promote defluorination.
-
Solvent Choice: Use a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.
-
Temperature Control: Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm up only if necessary. Monitor the reaction progress by TLC or GC-MS to find the minimum temperature required for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Stoichiometry: Use a slight excess of the nucleophile (1.1-1.2 equivalents) to ensure complete consumption of the starting material without the need for harsh conditions to drive the reaction to completion.
Guide 2: Preventing Hydrolysis of the Trifluoromethyl Group
Issue: Formation of 2,3,4,6-tetrafluorobenzoic acid or related amide/ester byproducts.
Causality: The trifluoromethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2][3][4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,3,5,6-TETRAFLUOROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]
Technical Support Center: Optimizing Reactions for 2,3,4,6-Tetrafluorobenzotrifluoride
Welcome to the technical support center for 2,3,4,6-Tetrafluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Introduction to the Reactivity of this compound
This compound is a highly electron-deficient aromatic ring. This property is imparted by the cumulative inductive effect of four fluorine atoms and a potent trifluoromethyl (-CF₃) group. Consequently, the primary mode of reaction for this substrate is Nucleophilic Aromatic Substitution (SNAr) . The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, offering a versatile platform for synthesizing complex fluorinated molecules.[1]
The SNAr reaction on polyfluoroarenes typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] However, it is now understood that many SNAr reactions, particularly those without strong nitro-group activation, may proceed through a one-step, or "concerted," pathway.[4][5] Regardless of the precise mechanism, the principles of activation and optimization remain consistent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Which fluorine is most likely to be substituted in a reaction with a nucleophile?
Answer: The fluorine at the C-6 position (para to the -CF₃ group) is the most probable site of monosubstitution.
Causality & Expertise: The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the entire ring but most strongly activates the positions ortho and para to it for nucleophilic attack.
-
Electronic Activation: The -CF₃ group activates the C-2 and C-6 positions (ortho) and the C-4 position (para) via resonance and inductive effects, making them more electrophilic. In this specific isomer, the positions available for substitution are C-2, C-3, C-4, and C-6. The -CF₃ group at C-1 strongly activates the C-2, C-4, and C-6 positions.
-
Steric Hindrance: The bulky -CF₃ group at C-1 sterically hinders the approach of a nucleophile to the adjacent C-2 position.
-
Predicted Outcome: Consequently, the nucleophile will preferentially attack the electronically activated and sterically accessible C-6 position. This para-selectivity is a well-documented phenomenon in SNAr reactions of polyfluorinated benzotrifluorides, such as octafluorotoluene.[1][2]
FAQ 2: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?
Answer: Low reactivity is a common issue that can typically be resolved by systematically evaluating the base, solvent, and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Detailed Guidance:
-
Base Selection: The role of the base is to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as an acid scavenger for the HF generated.
-
For O- and S-nucleophiles, a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) is required to generate the more potent anionic nucleophile (alkoxide/phenoxide or thiolate) in situ before adding the fluorinated substrate.[6]
-
For N-nucleophiles (amines), a milder inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like Triethylamine (Et₃N) is often sufficient to scavenge the HF byproduct.[6]
-
-
Solvent Choice: Polar aprotic solvents are crucial for SNAr reactions. They can solvate the cation of the base (if using one like NaH) and the intermediate complex without hydrogen bonding to the nucleophile, which would reduce its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[7]
-
Trustworthiness Check: Ensure your solvent is anhydrous, especially when using strong bases like NaH, as water will quench the base and inhibit the reaction.
-
-
Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the temperature to 50-100 °C while monitoring the reaction by TLC or GC/MS.[6]
FAQ 3: I am observing multiple substitution products. How can I favor monosubstitution?
Answer: The formation of di- or tri-substituted products occurs when the initial product is still sufficiently activated for further reaction. To achieve selective monosubstitution, you must carefully control the reaction conditions to temper the reactivity.
Key Optimization Parameters:
| Parameter | Recommendation for Monosubstitution | Rationale |
| Stoichiometry | Use a slight excess of the fluoroarene (e.g., 1.1-1.2 equivalents) relative to the nucleophile. | Statistically reduces the chance of a product molecule reacting with a second nucleophile. |
| Base | Use a weaker base if possible. | A study on polyfluoroarenes showed that a K₃PO₄/MeCN system favored mono-substitution, whereas a stronger K₂CO₃/DMF system led to multiple substitutions.[7] The choice of base can modulate the overall reaction rate. |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Lower temperatures reduce the overall reaction rate, providing a larger kinetic window to stop the reaction after the first substitution. Start at room temperature or even 0 °C. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC, GC, or LCMS) and quench it as soon as the starting material is consumed. | Prevents the reaction from progressing to the second substitution. |
Expert Insight: The high reactivity of polyfluorinated compounds can be a double-edged sword. While it facilitates the initial reaction, it can make stopping at the monosubstituted product challenging. A combination of a milder base (e.g., K₃PO₄ instead of K₂CO₃) and a less polar solvent (e.g., MeCN instead of DMF) can be a highly effective strategy to suppress over-reaction.[7]
Experimental Protocols
These protocols are generalized starting points. Optimization of temperature, reaction time, and stoichiometry is recommended for each specific nucleophile.
Protocol 1: Reaction with Amine Nucleophiles
This protocol outlines a general procedure for the synthesis of N-substituted derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DMF or MeCN.
-
Add the amine nucleophile, followed by the base (K₂CO₃).
-
Stir the reaction mixture at room temperature. If no reaction is observed, gradually heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives using a strong base to generate the thiolate.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Add a solution of this compound in anhydrous THF to the thiolate solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.[6]
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles
This protocol outlines the synthesis of ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.1 eq) or Potassium tert-butoxide (t-BuOK, 1.1 eq)
-
Anhydrous THF or DMF
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add NaH or t-BuOK portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to 60-80 °C if necessary, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.[6]
Mechanistic Overview and Visualization
The SNAr reaction on this compound with a generic nucleophile (Nu⁻) is predicted to occur at the C-6 position.
Caption: General SNAr mechanism on this compound. Note: Image placeholders would be replaced with actual chemical structure diagrams in a live environment.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
Technical Support Center: Navigating the Challenges of Regioselective Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. The regioselective functionalization of complex molecules is a cornerstone of modern organic synthesis, yet it presents formidable challenges due to the often subtle differences in reactivity between various sites within a molecule.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. The advice herein is grounded in established mechanistic principles and field-proven strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses foundational questions regarding the principles that govern regioselectivity. Understanding these core concepts is the first step in troubleshooting and optimizing your reactions.
Q1: What are the primary factors that control regioselectivity in the functionalization of a compound?
A1: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the presence of directing groups.[2][3][4]
-
Electronic Effects: The inherent electron density at different positions within a molecule plays a crucial role. For instance, in electrophilic aromatic substitution, electron-donating groups (EDGs) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct them to the meta position.[5][6][7] This is due to the stabilization of the intermediate carbocation (arenium ion).[5] In heterocyclic compounds like pyrrole, the C2 (α) position is electronically favored for electrophilic attack over the C3 (β) position due to greater resonance stabilization of the intermediate.[8]
-
Steric Hindrance: The physical bulk of substituents near a reactive site can prevent a reagent from approaching, thereby favoring reaction at a less hindered position.[2][3][4][9] For example, even if a position is electronically favored, a bulky neighboring group may force the reaction to occur at a more accessible site.[5]
-
Directing Groups: These are functional groups that are intentionally placed on a substrate to guide a catalyst to a specific C-H bond, often through chelation.[10][11] This strategy is particularly powerful for overcoming the intrinsic electronic and steric biases of a molecule.[12]
Q2: I am observing a mixture of regioisomers. What are the first parameters I should investigate to improve selectivity?
A2: When faced with a mixture of regioisomers, a systematic approach to optimizing reaction conditions is essential. The following parameters should be your initial focus:
-
Catalyst and Ligand System: The choice of catalyst and ligand is paramount in controlling regioselectivity.[13][14] The steric and electronic properties of the ligand can profoundly influence which site on the substrate is favored for functionalization.[9][11] Screening a variety of ligands with different properties is often a crucial first step.[11]
-
Solvent: The solvent can influence regioselectivity by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states differently.[11][14] In some palladium-catalyzed reactions, for example, switching from a non-polar to a polar aprotic solvent can alter the site of functionalization.[11]
-
Temperature: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures may be required for less reactive C-H bonds but can lead to a loss of selectivity.[11][14]
-
Base: In many cross-coupling and C-H activation reactions, the choice of base can influence the regiochemical outcome.[14][15] The base can affect the deprotonation step and the overall catalytic cycle.[15]
Q3: How do I choose an appropriate directing group for my C-H functionalization reaction?
A3: The selection of a directing group is a critical decision that depends on several factors:
-
Coordination Ability: The directing group must be able to coordinate effectively with the metal catalyst. Common directing groups contain atoms with lone pairs, such as nitrogen or oxygen.[10]
-
Ease of Installation and Removal: Ideally, the directing group should be easy to install on the starting material and remove from the product without affecting other functional groups.[10]
-
Desired Regioselectivity: The geometry of the directing group and its point of attachment to the substrate will determine which C-H bond is brought into proximity with the catalyst.[1] For example, some directing groups favor ortho-functionalization, while others can be designed to achieve meta- or even para-functionalization.[16]
-
Compatibility with Reaction Conditions: The directing group must be stable under the reaction conditions.
A wide array of directing groups have been developed, including amides, carboxylic acids, ketones, and various nitrogen-containing heterocycles.[10]
II. Troubleshooting Guides: From Theory to Practice
This section provides practical troubleshooting advice for common problems encountered during regioselective functionalization experiments.
Issue 1: Poor or No Conversion in a C-H Functionalization Reaction
You've set up your C-H functionalization reaction, but you're observing little to no product formation. Here's a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low C-H functionalization yield.
Troubleshooting Steps & Explanations:
-
Step 1: Verify Reagent Quality. Ensure all reagents, especially the catalyst, ligands, and any additives, are pure and handled under the appropriate inert conditions if necessary.[17] Impurities can poison the catalyst or lead to unwanted side reactions.
-
Step 2: Evaluate Catalyst Activity. If you are using a precatalyst, ensure it is being properly activated to the active catalytic species.[17][18] For palladium-catalyzed reactions, this often involves the reduction of a Pd(II) source to Pd(0).[18] Consider using a more active, well-defined precatalyst.
-
Step 3: Optimize Reaction Conditions.
-
Temperature: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy.[11] Carefully increase the temperature, but be mindful that excessively high temperatures can cause catalyst decomposition.[11]
-
Reaction Time: Monitor the reaction over time to determine if it is simply slow or if the product is degrading.[11]
-
Solvent: The solubility of your substrate and catalyst can be a limiting factor.[14] Screen different solvents to find one that effectively dissolves all components.
-
-
Step 4: Assess Substrate Reactivity. Electron-withdrawing groups on your substrate can make C-H activation more difficult.[6] Conversely, highly electron-rich substrates can sometimes lead to side reactions.
Issue 2: Poor Regioselectivity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
You are performing a cross-coupling reaction on a substrate with multiple reactive sites (e.g., a dihalogenated arene) and obtaining a mixture of products.
Troubleshooting Steps & Explanations:
-
Step 1: Lower the Reaction Temperature. Elevated temperatures can provide enough energy to overcome the activation barrier for the less reactive C-X bond, leading to a loss of selectivity.[14]
-
Step 2: Adjust the Stoichiometry. Using a large excess of the coupling partner (e.g., the boronic acid in a Suzuki reaction) can drive the reaction towards multiple couplings.[14] Try using a stoichiometric amount or a slight excess.
-
Step 3: Screen Ligands. The ligand plays a critical role in modulating the catalyst's reactivity and selectivity.[14][18]
-
Step 4: Choose the Right Base. A stronger base can accelerate the reaction, potentially at the cost of selectivity.[14] Consider screening a range of bases, from milder inorganic bases (e.g., K₂CO₃) to stronger organic bases (e.g., Et₃N).[14]
Comparative Table: Common Side Reactions in Suzuki-Miyaura Coupling and Their Mitigation
| Side Reaction | Common Cause | Mitigation Strategy |
| Homocoupling | Presence of oxygen; use of Pd(II) precatalyst without efficient reduction.[18] | Thoroughly degas all solvents and reagents; use a Pd(0) source or an efficient precatalyst system.[19] |
| Protodeboronation | Harsh reaction conditions (high temperature, strong base). | Use milder conditions; consider using a more stable boronate derivative (e.g., a pinacol ester).[19] |
| Dehalogenation | High catalyst loading; high temperature. | Reduce catalyst loading; lower the reaction temperature. |
Issue 3: Functionalizing Electron-Rich Heterocycles (e.g., Pyrroles, Indoles)
You are attempting to functionalize an electron-rich heterocycle but are struggling with polymerization or lack of regioselectivity.
Troubleshooting Steps & Explanations:
-
Step 1: Use Milder Reaction Conditions. Electron-rich heterocycles are often unstable under strongly acidic conditions, which can lead to polymerization.[8]
-
Step 2: Protect the Heteroatom. Installing an electron-withdrawing group on the nitrogen of a pyrrole or indole can reduce the ring's overall reactivity and prevent polymerization.[8] This can also be used to direct functionalization to specific positions.
-
Step 3: Employ Regioselective Named Reactions. Certain reactions are known to provide high regioselectivity for specific positions on heterocycles. For example, the Vilsmeier-Haack reaction is a reliable method for formylating the C2 position of pyrroles.[8]
-
Step 4: Use Directing Groups. To functionalize less reactive positions, such as the C4 position of an indole, a directing group is often necessary to override the intrinsic reactivity of the C2 and C3 positions.[10]
Caption: Strategies for controlling heterocycle regioselectivity.
III. Detailed Experimental Protocols
To provide a practical context, here is a generalized protocol for a catalyst-controlled regioselective C-H functionalization.
Protocol: Palladium-Catalyzed C-H Arylation of an Imidazole Derivative
This protocol outlines a general procedure for the C-H arylation of an imidazole, a common core in pharmaceuticals.
-
Reaction Setup:
-
To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[11]
-
-
Addition of Reagents:
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[11]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[11]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[11]
-
Disclaimer: This is a generalized protocol. The optimal catalyst, ligand, base, solvent, and temperature will be specific to your substrate and desired transformation. Systematic optimization is crucial for achieving high yield and regioselectivity.
IV. The Future of Regioselectivity: Predictive Tools
Recent advancements in computational chemistry and machine learning are beginning to offer predictive tools for regioselectivity.[20][21] These models, often based on quantum mechanical descriptors and graph neural networks, can predict the most likely site of reaction for a given substrate and reaction type.[22] While still an emerging field, these tools hold the promise of accelerating reaction optimization by allowing chemists to screen conditions in silico before heading to the lab.[23]
References
- 1. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05144K [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Base-controlled regio-divergent C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Exothermic Gr-ignard Reactions
Welcome to the technical support center for managing the exothermic nature of Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the formation and use of these powerful organometallic reagents.
Introduction
Grignard reagents are indispensable tools in organic synthesis for forming new carbon-carbon bonds.[1] However, their formation is a notoriously exothermic process, posing significant safety risks if not properly controlled.[2][3] A runaway reaction can lead to solvent boiling, vessel pressurization, and fire hazards.[2] This guide provides a structured approach to safely manage these reactions, ensuring both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Grignard reaction control.
Q1: My Grignard reaction won't start. What are the common causes and solutions?
A1: Failure to initiate is often due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.[4]
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried and that solvents are anhydrous.[5]
-
Magnesium Activation:
-
Mechanical: Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[6]
-
Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color indicates activation.[6]
-
Thermal: Gentle heating with a heat gun can initiate the reaction. Be prepared to cool the reaction vessel immediately once the exotherm begins.[6]
-
-
Q2: How can I tell if my Grignard reaction has initiated?
A2: Visual and thermal cues indicate a successful initiation. Look for a noticeable exotherm (the reaction mixture will get warm), the formation of bubbles at the magnesium surface, and a change in the appearance of the solution, which often becomes cloudy and grayish or brownish.[6] For larger-scale reactions, in-situ monitoring with technologies like FTIR spectroscopy can confirm initiation by detecting the consumption of the organic halide.[7]
Q3: The reaction started but then stopped. What should I do?
A3: A stalled reaction can be due to insufficient mixing or the deactivation of the magnesium surface. Ensure vigorous stirring is maintained. If necessary, you may need to re-initiate with gentle warming or the addition of a small amount of an activator.[6]
Q4: My reaction is turning very dark/black. Is this a problem?
A4: While a grayish or brownish color is typical, a very dark or black color may indicate decomposition or significant side reactions, often due to overheating.[6][8] This can lead to the formation of finely divided magnesium or byproducts like biphenyls.[6] To avoid this, maintain careful temperature control and a slow, steady addition of the alkyl halide.[6]
Q5: What is the best solvent for a Grignard reaction?
A5: Ethereal solvents are essential for stabilizing the Grignard reagent.[6] Tetrahydrofuran (THF) and diethyl ether are the most common choices. THF is often preferred for its better solvating properties and higher boiling point, which can help moderate the reaction temperature.[6] However, diethyl ether's lower boiling point can make initiation easier to achieve with gentle reflux.[6]
Troubleshooting Guide: Controlling the Exotherm
A primary hazard in Grignard synthesis is the potential for a runaway reaction due to its exothermic nature.[6] Proper control of the reaction temperature is critical for both safety and product yield.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction is too vigorous and difficult to control | - Addition of organic halide is too fast- Insufficient cooling- High concentration of reagents | - Control the Addition Rate: The organic halide should be added slowly and dropwise.[5][6] A syringe pump can be used for precise control.- Adequate Cooling: Use an ice bath or cryocooler to maintain the desired temperature.[5]- Sufficient Solvent: Ensure an adequate volume of solvent to dissipate heat effectively.[5] |
| Runaway Reaction | - Delayed initiation followed by rapid reaction of accumulated halide- Cooling failure | - Immediate Actions: Stop the addition of the halide, remove any heat source, and apply external cooling with a pre-prepared ice bath.[9] Do not cool too rapidly to avoid thermal shock to the glassware.[9]- Preventative Measures: Use a reaction flask that is no more than half full.[9] Run the reaction at a more dilute concentration.[9] |
| Low Product Yield | - Side reactions (e.g., Wurtz coupling) due to elevated temperatures- Incomplete reaction- Hydrolysis of the Grignard reagent by moisture | - Maintain Low Temperature: This minimizes side reactions.[5]- Sufficient Reaction Time: Allow the reaction to stir for an adequate time after the addition is complete.[5]- Strictly Anhydrous Environment: Maintain an inert atmosphere throughout the reaction.[5] |
Visualizing the Workflow for Managing a Vigorous Exotherm
The following diagram outlines the decision-making process when a Grignard reaction becomes too vigorous.
Caption: Decision workflow for controlling a vigorous Grignard reaction exotherm.
Advanced Protocols & Methodologies
For researchers scaling up Grignard reactions or requiring more precise control, the following protocols are recommended.
Protocol 1: Safe Initiation and Monitoring of a Grignard Reaction
This protocol focuses on ensuring a controlled start to the reaction, which is a critical safety step.
-
Apparatus Setup: Assemble flame-dried glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings in the flask. If using an activator, add a single crystal of iodine.
-
Initial Solvent Addition: Add a small amount of anhydrous solvent to just cover the magnesium.
-
Initial Halide Addition: Dissolve the organic halide in anhydrous solvent in an addition funnel. Add approximately 10% of the organic halide solution to the magnesium suspension.[6]
-
Observation for Initiation: Observe the flask for signs of initiation (gentle bubbling, cloudiness, warming).[6] If no reaction starts after several minutes, gently warm the flask with a heat gun until initiation is observed.
-
Controlled Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.
Protocol 2: Utilizing Reaction Calorimetry for Safe Scale-Up
Reaction calorimetry is a powerful tool for quantifying the heat evolved during a reaction, providing essential data for safe scale-up.[10][11]
-
Calorimeter Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is set up to mimic the reaction conditions.
-
Isothermal Experiment: The reaction is run under isothermal conditions, and the heat flow is measured as the Grignard reagent is formed.[10]
-
Data Analysis: The data is used to determine the total heat of reaction, the heat release rate, and the adiabatic temperature rise.[10]
-
Scale-Up Considerations: This information is crucial for designing an appropriate cooling system for the larger scale reaction and for identifying potential thermal runaway scenarios.[12]
Visualizing the Role of In-Situ Monitoring in Safe Scale-Up
In-situ monitoring, such as FTIR, provides real-time data on reactant concentration, which is critical for preventing the accumulation of unreacted halide—a primary cause of runaway reactions.[7]
Caption: Workflow for safe Grignard reaction scale-up using in-situ FTIR monitoring.
Conclusion
Managing the exothermic nature of Grignard reactions is paramount for the safety and success of chemical syntheses. By understanding the principles of initiation, monitoring, and thermal control, researchers can confidently and safely utilize these versatile reagents. The troubleshooting guides and advanced protocols provided here offer a comprehensive framework for addressing the challenges associated with these powerful reactions.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. acs.org [acs.org]
- 3. hzdr.de [hzdr.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - ProQuest [proquest.com]
- 11. akjournals.com [akjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
stability of 2,3,4,6-Tetrafluorobenzotrifluoride under various conditions
Welcome to the technical support center for 2,3,4,6-Tetrafluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile fluorinated building block. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your research.
I. Overview of Stability and Reactivity
This compound is a thermally and chemically robust molecule, a characteristic attributed to the strength of its carbon-fluorine bonds.[1] It is stable under standard ambient conditions (room temperature and pressure).[1] However, its utility as a synthetic intermediate also stems from its specific reactivity under various conditions. The electron-withdrawing nature of the four fluorine atoms and the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations that are critical for its application in the synthesis of complex molecules.
This guide will delve into the nuances of its stability with respect to temperature, pH, light, and common laboratory reagents, providing you with a comprehensive understanding of its behavior in experimental settings.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the use of this compound in their experiments.
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions.
-
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound and observing a mixture of products, or the reaction is not proceeding at the expected position. Why is this happening and how can I control the regioselectivity?
-
Answer: The regioselectivity of SNAr on polyfluorinated aromatic rings is a well-documented challenge and is highly dependent on the nature of the nucleophile, the reaction conditions, and the electronic environment of the carbon-fluorine bonds. In this compound, the four fluorine atoms are in distinct chemical environments, leading to differential reactivity.
-
Causality: The electron-withdrawing trifluoromethyl group (-CF₃) and the fluorine atoms activate the aromatic ring for nucleophilic attack. Generally, nucleophilic attack is favored at positions para and ortho to strong electron-withdrawing groups. In this molecule, all fluorine-bearing carbons are activated. The precise site of substitution is a delicate balance of electronic and steric factors. For many nucleophilic reactions on polyfluorobenzenes, substitution para to an existing substituent is often favored.[2]
-
Troubleshooting Steps:
-
Analyze Your Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) and "soft" nucleophiles (e.g., thiolates) can exhibit different regioselectivities. Experiment with a range of nucleophiles if your initial choice is not selective.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used for SNAr reactions. The choice of solvent can affect the solvation of the nucleophile and the intermediate Meisenheimer complex, thereby influencing the reaction pathway.
-
Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature may favor the formation of one regioisomer over others. Conversely, higher temperatures might be necessary to overcome the activation energy for the desired substitution but could lead to a loss of selectivity.
-
Base Selection: If a base is used to generate the nucleophile in situ, its strength and steric bulk can impact the outcome. A bulky, non-nucleophilic base is often preferred to avoid its direct participation in the substitution.
-
-
Issue 2: Degradation of the Trifluoromethyl Group.
-
Question: I am running a reaction under UV light and I suspect the -CF₃ group of my this compound is degrading. Is this possible and what are the products?
-
Answer: Yes, this is a valid concern. While the trifluoromethyl group is generally stable, it can undergo photohydrolysis under UV irradiation, especially in aqueous environments.
-
Causality: Benzotrifluoride derivatives can be unstable under UV light, leading to the hydrolysis of the C-F bonds in the trifluoromethyl group to form a carboxylic acid. The presence of other substituents on the aromatic ring can significantly influence the rate of this photodegradation.
-
Expected Products: The primary degradation product would be 2,3,4,6-tetrafluorobenzoic acid.
-
Troubleshooting Steps:
-
Protect from Light: If the reaction does not require light, protect your reaction vessel from ambient and UV light by wrapping it in aluminum foil.
-
Wavelength Control: If photochemistry is intended, the wavelength of the UV light can be critical. Shorter wavelengths (e.g., 222 nm) have been shown to be more effective in degrading some perfluorinated compounds.[3]
-
Solvent Choice: The presence of water is necessary for hydrolysis. If possible, conducting the reaction in an anhydrous, aprotic solvent will minimize this degradation pathway.
-
Analytical Monitoring: Use techniques like ¹⁹F NMR to monitor the integrity of the -CF₃ group. A change in the chemical shift or the appearance of new signals in the fluoride region can indicate degradation.
-
-
Issue 3: Low Yield or No Reaction.
-
Question: My reaction with this compound is not proceeding as expected, resulting in low yields or recovery of starting material. What factors could be contributing to this?
-
Answer: The inertness of the C-F bond means that specific conditions are often required to achieve efficient reactions.
-
Causality: The high strength of the C-F bond necessitates either a highly activated substrate, a potent nucleophile, or forcing reaction conditions (e.g., high temperature) to achieve substitution. The electron-deficient nature of the ring in this compound facilitates nucleophilic attack, but the activation energy can still be significant.
-
Troubleshooting Steps:
-
Re-evaluate Reagent Purity: Ensure that your this compound and all other reagents are of high purity and anhydrous if the reaction is moisture-sensitive.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier. Monitor for the formation of side products.
-
Use a Stronger Nucleophile/Base: If applicable, consider using a stronger nucleophile or a stronger base to deprotonate a pro-nucleophile.
-
Consider Catalysis: In some cases, transition-metal catalysis can enable C-F bond functionalization under milder conditions than traditional SNAr.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents.[1]
-
-
Q2: Is this compound stable in acidic or basic aqueous solutions?
-
A2: While generally stable, hydrolysis can occur under certain conditions, particularly at elevated temperatures and extreme pH values. The rate of hydrolysis is expected to be faster under basic conditions due to the increased concentration of the hydroxide nucleophile, which can attack the aromatic ring or potentially the trifluoromethyl group, although the latter is less common without photochemical activation.
-
-
Q3: What are the expected thermal decomposition products?
-
A3: At very high temperatures, thermal decomposition of fluorinated aromatic compounds can lead to the formation of various smaller fluorinated and non-fluorinated species. In the presence of oxygen, products of combustion such as carbon dioxide, carbon monoxide, and hydrogen fluoride would be expected. Pyrolysis in an inert atmosphere would likely lead to a complex mixture of smaller perfluorinated or hydrofluorinated compounds.[4][5]
-
-
Q4: Can I use common organic solvents with this compound?
-
A4: Yes, it is soluble in many common organic solvents.[1] Its stability in these solvents under typical reaction conditions is generally good. However, it is always advisable to perform a small-scale compatibility test if a particular solvent will be used for an extended period or at elevated temperatures.
-
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for performing an SNAr reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific nucleophiles.
-
To a stirred solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, acetonitrile), add the nucleophile (1.0-1.2 eq).
-
If the nucleophile is a protic species (e.g., an alcohol or thiol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base; 1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Data Summary: Stability Profile
| Condition | Stability | Potential Degradation Pathway(s) |
| Thermal | Stable under normal operating temperatures. | High temperatures can lead to decomposition. |
| Aqueous pH | Generally stable at neutral pH. | Potential for slow hydrolysis at extreme pH and elevated temperatures. |
| Photochemical (UV) | Potentially unstable. | Hydrolysis of the -CF₃ group to -COOH. |
| Oxidizing Agents | Incompatible. | Risk of vigorous or explosive reaction. |
| Strong Bases | Can react. | Nucleophilic aromatic substitution or deprotonation if acidic protons are present. |
V. Visualizing Reaction Pathways
Diagram 1: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized SNAr pathway on this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in SNAr
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
VI. References
-
Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. PubMed Central. --INVALID-LINK--
-
This compound - Bouling Chemical Co., Limited. --INVALID-LINK--
-
Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. ResearchGate. --INVALID-LINK--
-
Arrhenius parameters for the thermal decomposition of fc(o)ooc(o)f. SciELO. --INVALID-LINK--
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. --INVALID-LINK--
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. --INVALID-LINK--
-
2,4,6-TRIFLUOROBENZOTRIFLUORIDE CAS#: 122030-04-0; ChemWhat Code: 42556. ChemWhat. --INVALID-LINK--
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed. --INVALID-LINK--
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Institutes of Health. --INVALID-LINK--
-
Interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with O-, N-, S-, C-nucleophiles and F-anion. ResearchGate. --INVALID-LINK--
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. --INVALID-LINK--
-
Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). PubMed. --INVALID-LINK--
-
Kinetics and quantitative structure-activity relationship study on the degradation reaction from perfluorooctanoic acid to trifluoroacetic acid. PubMed. --INVALID-LINK--
-
Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. PubMed. --INVALID-LINK--
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. National Institutes of Health. --INVALID-LINK--
-
Quantum yield. Wikipedia. --INVALID-LINK--
-
Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. --INVALID-LINK--
-
Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid. MDPI. --INVALID-LINK--
-
A Comparative Guide to the Reactivity of Fluoronaphthalene Isomers in Nucleophilic Aromatic Substitution. Benchchem. --INVALID-LINK--
-
Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). National Institutes of Health. --INVALID-LINK--
-
On the Solubility and Stability of Polyvinylidene Fluoride. MDPI. --INVALID-LINK--
-
Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). ResearchGate. --INVALID-LINK--
-
Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). PubMed. --INVALID-LINK--
-
Tetrafluoroboric acid solution. Sigma-Aldrich. --INVALID-LINK--
References
- 1. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
removing impurities from commercial 2,3,4,6-Tetrafluorobenzotrifluoride
Technical Support Center: 2,3,4,6-Tetrafluorobenzotrifluoride
Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. Commercial grades of this reagent can contain isomeric and process-related impurities that may interfere with sensitive applications. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial batches may contain several types of impurities stemming from the synthetic route. The most common are positional isomers (e.g., 2,3,5,6-tetrafluorobenzotrifluoride or 2,3,4,5-tetrafluorobenzotrifluoride), residual starting materials such as 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride[1], and by-products from incomplete reactions or side reactions. Small amounts of solvent and water may also be present.
Q2: What is the best analytical method to assess the purity of my sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It provides excellent separation of volatile fluorinated isomers and allows for their identification based on mass spectra. For quantitative analysis of fluorine content, Combustion Ion Chromatography (CIC) can be a powerful, albeit more specialized, technique.[2] ¹⁹F NMR is also highly effective for identifying and quantifying different fluorine-containing species.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is a flammable liquid and vapor.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.[3][4][5] Keep it away from heat, sparks, and open flames.[4][6] All equipment must be grounded to prevent static discharge.[3][4]
Q4: Can I use a simple distillation to purify this compound?
A4: A simple distillation is generally insufficient for removing closely boiling isomers. Fractional distillation, using a column with a high number of theoretical plates (e.g., a Vigreux or packed column), is required to achieve effective separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification and analysis process.
Q: My GC analysis shows a cluster of peaks with very similar retention times. How can I resolve and identify them?
A: This is a classic sign of isomeric impurities.
-
Causality: Positional isomers of tetrafluorobenzotrifluoride have very similar boiling points and polarities, making them difficult to separate.
-
Troubleshooting Steps:
-
Optimize GC Method: Use a longer GC column (e.g., 60 m) with a stationary phase suitable for aromatic compounds (e.g., DB-5ms or equivalent). Implement a slower temperature ramp (e.g., 2-5 °C/min) to improve peak resolution.
-
Mass Spectrometry Analysis: Carefully examine the mass spectra of each peak. While isomers will have the same molecular ion, their fragmentation patterns may show subtle differences that can aid in tentative identification.
-
Advanced Purification: If your application requires isomeric purity, fractional distillation is the first method to try. For the highest purity, preparative chromatography may be necessary.
-
Q: I performed a fractional distillation, but the purity only improved marginally. What went wrong?
A: This suggests that the separation efficiency of your distillation setup was inadequate.
-
Causality: The boiling points of the impurities are likely very close to that of the main product, requiring a highly efficient distillation column. Heat loss from the column can also severely reduce separation efficiency.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a more efficient column, such as a packed column (e.g., with Raschig rings or metal sponge) or a spinning band distillation apparatus.
-
Insulate the Column: Wrap the distillation column and head with glass wool or aluminum foil to create a vacuum jacket. This minimizes heat loss and ensures a proper temperature gradient, which is critical for effective separation.
-
Control the Reflux Ratio: Maintain a high reflux ratio (the ratio of condensate returned to the column vs. taken off as distillate). A higher reflux ratio increases the number of effective vaporization-condensation cycles, improving separation, albeit at the cost of a slower distillation rate. Start with a ratio of at least 5:1 (5 drops returned for every 1 drop collected).
-
Q: My purified product turns yellow upon storage. What is causing this discoloration?
A: Discoloration often indicates the presence of trace impurities that are unstable and decompose or polymerize over time.
-
Causality: The impurity could be an unsaturated by-product or a reactive species formed during synthesis. Exposure to air (oxidation) or light can accelerate this degradation.
-
Troubleshooting Steps:
-
Pre-treatment: Before distillation, wash the crude material with a dilute sodium bisulfite solution to remove oxidative impurities, followed by a wash with brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding.
-
Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use an Amber Bottle: Store the material in an amber glass bottle to protect it from light.
-
Re-purification: If discoloration is significant, re-distill the material, ensuring a clean and dry apparatus.
-
Data Presentation & Physical Properties
The following table summarizes key physical data for this compound and a common related isomer. Note that closely related boiling points necessitate efficient fractional distillation.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | Not readily available | 200.07 | ~115-125 (estimated) | ~1.5-1.6 (estimated) |
| 2,3,5,6-Tetrafluorobenzotrifluoride | 651-80-9 | 200.07 | 111-112[7] | 1.601[7] |
| 3,4-Difluorobenzotrifluoride | 32137-19-2 | 182.09 | Not specified | Not specified |
Note: Precise data for this compound is not widely published; values are estimated based on structurally similar compounds.
Experimental Protocols & Workflows
Purification Workflow Overview
The logical flow for purifying commercial this compound involves initial analysis, selecting a purification method based on the required purity, and final analysis to confirm the result.
Caption: General workflow for the purification and validation of this compound.
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed to separate closely boiling isomers.
Materials:
-
Crude this compound
-
Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of the volume)
-
Fractional distillation column (24/40 joints, vacuum-jacketed Vigreux or packed column, min. 30 cm)
-
Distillation head with condenser and collection flask(s)
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Boiling chips or magnetic stir bar
-
Glass wool and aluminum foil for insulation
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Add the crude this compound and boiling chips to the round-bottom flask.
-
Insulation: Carefully wrap the distillation column and head with glass wool, followed by a layer of aluminum foil. This step is critical for maintaining thermal equilibrium and achieving good separation.
-
Heating: Begin heating the flask gently. As the liquid begins to boil and the vapor rises, adjust the heat to allow a ring of condensate to climb the column slowly.
-
Equilibration: Allow the column to equilibrate by adjusting the heat so the vapor is condensing and returning to the flask (total reflux) for at least 30 minutes. You should observe a stable temperature at the distillation head.
-
Fraction Collection:
-
Fore-run: Slowly begin collecting the first fraction (the "fore-run"). This will contain the most volatile impurities. The temperature at the head may be unstable initially.
-
Main Fraction: Once the temperature at the head stabilizes, switch to a new collection flask. Collect the main fraction over a narrow temperature range (e.g., ±1 °C). This fraction should contain your purified product.
-
End-run: If the temperature begins to rise or drop significantly, it indicates a new component is distilling. Switch to a final collection flask for this "end-run" fraction.
-
-
Analysis: Analyze each collected fraction by GC-MS to determine its purity.
-
Pooling & Storage: Combine the fractions that meet your purity requirements and store in a sealed amber bottle under an inert atmosphere.
Troubleshooting Logic for Purification
This decision tree helps diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting inefficient fractional distillation results.
References
- 1. prepchem.com [prepchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,3,5,6-TETRAFLUOROBENZOTRIFLUORIDE CAS#: 651-80-9 [m.chemicalbook.com]
Technical Support Center: Enhancing the Solubility of 2,3,4,6-Tetrafluorobenzotrifluoride for Synthetic Reactions
Welcome to the technical support guide for 2,3,4,6-Tetrafluorobenzotrifluoride. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when using this highly fluorinated building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1] Its dense fluorination imparts unique electronic properties and metabolic stability to target compounds. However, these same properties create significant solubility hurdles. This guide offers a structured approach to overcoming these challenges through a series of frequently asked questions, troubleshooting guides, and validated protocols.
Section 1: Understanding the Core Solubility Challenge
Q1: Why is this compound so difficult to dissolve, even in some organic solvents?
A: The solubility behavior of this compound is governed by its highly fluorinated nature. Unlike typical organic molecules that are either hydrophilic (water-loving) or lipophilic (fat-loving), highly fluorinated compounds are often described as fluorophilic . This introduces a third category of solubility behavior.
The core issue is that highly fluorinated molecules are both hydrophobic (they repel water) and lipophobic (they repel hydrocarbons or oils).[2] The numerous, highly polar Carbon-Fluorine (C-F) bonds create a molecule with a unique electronic profile that does not interact favorably with either the hydrogen-bonding network of water or the van der Waals forces of common hydrocarbon solvents. Consequently, this compound is insoluble in water and may exhibit limited solubility in non-fluorinated organic solvents.[3] It preferentially dissolves in other fluorinated molecules, a principle often referred to as "like dissolves like" within the "fluorous" domain.
Caption: The "like dissolves like" principle extended to fluorophilic compounds.
Section 2: Troubleshooting Guide & Strategic Solutions
This section addresses common experimental roadblocks with direct, actionable advice.
Q2: My reaction is heterogeneous. How should I approach selecting a single solvent for this compound and my other reagents?
A: The ideal solvent must create a single phase by adequately dissolving all reaction components. Given the fluorophilic nature of this compound, your selection should focus on solvents with compatible properties.
Strategy:
-
Start with Fluorinated Solvents: The most straightforward approach is to use another fluorinated solvent. Benzotrifluoride (BTF, α,α,α-trifluorotoluene) is an excellent starting point as it is relatively inexpensive, environmentally friendlier than many chlorinated solvents, and effective at dissolving other fluorinated compounds.[4]
-
Consider Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF) and Acetonitrile (MeCN) can often provide a reasonable compromise, dissolving both polar organic reagents and, to a lesser extent, polyfluorinated aromatics.
-
Perform a Solubility Test: Before committing to a large-scale reaction, perform a small-scale solubility test. Use the protocol below to systematically assess a range of candidate solvents.
| Solvent | Class | Boiling Point (°C) | Suitability Rationale |
| Benzotrifluoride (BTF) | Fluorinated Aromatic | 102 | Excellent starting point. "Like dissolves like."[5] |
| Hexafluoroisopropanol (HFIP) | Fluorinated Alcohol | 59 | Highly polar, strong H-bond donor, can dissolve many substrates. |
| Tetrahydrofuran (THF) | Ethereal | 66 | Good general-purpose solvent for many organic reactions.[6] |
| Acetonitrile (MeCN) | Nitrile | 82 | Polar aprotic, compatible with many fluorination reactions.[7] |
| Dimethylformamide (DMF) | Amide | 153 | High polarity, but check for reactivity with other reagents. |
| Dichloromethane (DCM) | Chlorinated | 40 | Effective for many organics, but less ideal for fluorinated compounds. |
Experimental Protocol 2.1: Small-Scale Solvent Screening
-
To six separate, labeled 1-dram vials, add 1.0 mL of each candidate solvent (e.g., BTF, THF, MeCN, Toluene, Heptane, DMF).
-
Add a consistent amount of this compound (e.g., 50 µL, ~77 mg) to each vial.
-
Agitate the vials at room temperature for 5 minutes (e.g., using a vortex mixer).
-
Visually inspect for complete dissolution (a single, clear phase).
-
If dissolution is incomplete, add the other key solid reagent (e.g., 0.1 mmol) to the vials that showed promise.
-
Re-evaluate to see if a single phase can be achieved. Note any precipitation. This will identify the most promising solvent candidates for your specific reaction system.
Q3: A single solvent is not effective for all my reagents. How do I design a co-solvent system?
A: Co-solvency is a powerful technique where a mixture of solvents is used to achieve a solubility that is not possible with any single solvent.[8][9] The strategy is to blend a solvent that is good for your fluorinated substrate with one that is good for your other reagents.
Workflow for Co-Solvent Selection:
-
Identify Primary Solvents: From Protocol 2.1, identify the best solvent for this compound (e.g., BTF) and the best solvent for your other reactant(s) (e.g., THF for a polar substrate).
-
Establish Miscibility: Ensure the two chosen solvents are miscible.
-
Systematic Titration: Use Protocol 2.2 to determine the optimal ratio of the two solvents. Start with the solvent in which the least soluble component is suspended and slowly add the other solvent until dissolution is achieved.
Caption: Decision workflow for developing a co-solvent system.
Experimental Protocol 2.2: Co-Solvent System Development
-
Place your least soluble reagent (e.g., 1 mmol of a solid catalyst) and this compound into a reaction flask.
-
Add the minimum amount of the solvent in which these components are least soluble (e.g., 2 mL of Heptane). You should have a slurry or biphasic mixture.
-
While stirring, add the second solvent (the one with better solubilizing power, e.g., THF) dropwise from a burette or syringe pump.
-
Carefully observe the mixture. The point at which the last solid dissolves or the mixture becomes a single clear phase is your target.
-
Record the volume of the second solvent added. This gives you the optimal ratio for achieving homogeneity at that concentration and temperature.
Q4: My reaction must be run in an aqueous or protic environment. How is this possible?
A: This is a significant challenge due to the hydrophobic nature of the compound. Standard co-solvents like THF/water may work if the organic content is very high, but often more advanced techniques are required.
Method A: Micellar Solubilization using Semifluorinated Surfactants This sophisticated technique uses surfactants that have a fluorinated tail and a hydrophilic head. In water, these molecules self-assemble into micelles where the inner core is a "fluorous phase." This core can effectively encapsulate this compound, bringing it into the aqueous solution.[2] This creates a microenvironment where the reaction can occur. This method is particularly relevant in pharmaceutical formulation and nanoparticle synthesis.[10]
Caption: Diagram of a semifluorinated surfactant micelle encapsulating a fluorophilic molecule.
Method B: Solvent-Free or "Neat" Reactions If your other reagents are liquids or low-melting solids, consider running the reaction without any solvent.[11] This approach completely bypasses solubility issues. The reaction is typically initiated by heating the mixture of reagents to a temperature that allows for sufficient mass transfer. This can lead to higher reaction rates and simpler workups. Always perform a safety assessment before heating a closed system.
Section 3: Safety & Handling
Q5: What are the key safety considerations when choosing a solvent system for this compound?
A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents and solvents.
-
Flammability: this compound is a flammable liquid and vapor.[12] Many of the recommended organic solvents (THF, MeCN, BTF) are also flammable. Ensure all work is conducted in a certified chemical fume hood, away from ignition sources.
-
Health Hazards: The compound may cause skin, eye, and respiratory irritation.[12] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagent Compatibility: This is a critical, often overlooked hazard. Some reagents, particularly strong oxidizers, reducers, or fluorinating agents, can react exothermically or explosively with common solvents like DMF or DMSO.[7] Always conduct a literature search for compatibility information before trying a new reaction system. When in doubt, perform a small-scale test behind a blast shield.
References
- 1. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 间氟三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Addition reaction of 3,3,3-trifluoropropene to tetrahydrofuran. Telomeric growth via free-radical rearrangements - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3,5,6-Tetrafluorobenzotrifluoride | 651-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorination Strategies: Comparing the Building Block Approach with Late-Stage Trifluoromethylation Reagents
Introduction: The Two Pillars of Modern Fluorine Chemistry
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, tune lipophilicity, and alter electronic characteristics, with minimal steric impact. It is estimated that fluorinated compounds constitute up to 30% of all new approved drugs and a significant portion of agrochemicals.
Scientists seeking to introduce the influential CF₃ group into an aromatic scaffold are faced with a fundamental strategic choice that dictates the entire synthetic plan:
-
The Building Block Approach: This strategy involves utilizing a pre-fluorinated, structurally simple core and elaborating upon it. A prime example of such a scaffold is 2,3,4,6-Tetrafluorobenzotrifluoride , a highly electron-deficient aromatic ring poised for specific chemical transformations.
-
The Late-Stage Functionalization (LSF) Approach: This strategy involves synthesizing a complex, often non-fluorinated molecular architecture first, and then introducing the trifluoromethyl group at or near the end of the synthesis using a specialized trifluoromethylating reagent.
This guide provides an in-depth comparison of these two orthogonal strategies. We will use this compound as a case study for the building block approach and compare its utility against the industry's most prevalent late-stage trifluoromethylating reagents. Our goal is to illuminate the causality behind choosing one path over the other, providing researchers with the data and protocols needed to make informed strategic decisions.
Section 1: The Fluorinated Building Block Strategy: A Deep Dive into this compound
The building block approach is predicated on a "bottom-up" philosophy. The core of the target molecule already contains the desired fluorinated motifs, and the synthetic challenge lies in functionalizing this stable core.
Chemical Profile: this compound
This compound is a colorless liquid that serves as a powerful synthetic intermediate.[1] Its structure is defined by a benzene ring bearing a trifluoromethyl group and four fluorine atoms. The combined inductive effect of these seven fluorine atoms renders the aromatic ring exceptionally electron-poor. This electronic feature is the very source of its synthetic utility. While heavily deactivated towards traditional electrophilic aromatic substitution, it is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[2]
Core Reactivity: The SNAr Mechanism
The primary value of scaffolds like this compound lies in their ability to undergo SNAr reactions with high efficiency.[2][3] In this reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient ring, displacing one of the fluorine atoms as a leaving group.
The causality for this reactivity is straightforward: the strong electron-withdrawing nature of the existing substituents (-CF₃, -F) is able to stabilize the negative charge of the intermediate Meisenheimer complex, dramatically lowering the activation energy for the reaction.[3] Recent studies suggest that many of these reactions may in fact proceed through a concerted mechanism, avoiding a discrete intermediate, which can broaden the scope of compatible substrates.[4][5]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Strategic Rationale for the Building Block Approach
A researcher would choose this strategy under several circumstances:
-
Defined Regiochemistry: The substitution pattern of the final product is locked in from the start, avoiding issues with isomers that can plague late-stage C-H functionalization.
-
Multiple Fluorine Atoms Required: When the target molecule requires both a CF₃ group and multiple ring-bound fluorine atoms, this approach is often the only feasible option.
-
Robust and Scalable Chemistry: SNAr reactions are typically robust, high-yielding, and scalable, making this approach attractive for manufacturing.
-
Access to Unique Chemical Space: It provides a direct entry point into highly functionalized, electron-deficient aromatic systems that are difficult to access otherwise.
Section 2: The Late-Stage Functionalization Strategy: A Guide to Trifluoromethylating Reagents
This "top-down" approach offers maximum flexibility, allowing chemists to build a complex molecular core and then install the crucial CF₃ group at a late stage. This is particularly valuable in drug discovery, where it allows for the rapid synthesis of analogues (a process known as "medicinal chemistry decoration"). The reagents for this strategy are broadly classified by their mechanism.
A. Electrophilic Trifluoromethylating Reagents (CF₃⁺ Source)
These reagents deliver a formal electrophilic trifluoromethyl cation and are highly effective for trifluoromethylating a wide range of carbon and heteroatom nucleophiles.
-
Togni Reagents (Hypervalent Iodine): These are bench-stable, crystalline solids that have become workhorses in medicinal chemistry.[6] They are particularly effective for the trifluoromethylation of β-ketoesters, indoles, phenols, and alkynes. Their primary advantage is their broad substrate scope and ease of handling.
-
Umemoto Reagents (Sulfonium Salts): These reagents are highly reactive electrophilic CF₃ sources.[6] They are potent but can sometimes require harsher conditions than Togni reagents. Several generations of Umemoto reagents have been developed with tuned reactivity.
B. Nucleophilic Trifluoromethylating Reagents (CF₃⁻ Source)
These reagents deliver a formal trifluoromethyl anion and are the reagents of choice for reacting with electrophilic substrates, most notably carbonyls and imines.
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the most widely used nucleophilic CF₃ source. It is a liquid that requires activation by a nucleophilic catalyst (typically a fluoride source like TBAF) to generate the reactive trifluoromethyl anion.[6] It is exceptionally effective for converting aldehydes and ketones into trifluoromethyl carbinols, key intermediates in many pharmaceutical syntheses.
C. Radical Trifluoromethylating Reagents (CF₃• Source)
These reagents generate a trifluoromethyl radical, which can then participate in a variety of addition and substitution reactions, particularly with arenes and heteroarenes.
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[6] Upon activation with an oxidant (like t-BuOOH) or via photoredox catalysis, it generates the CF₃ radical. It is renowned for its ability to perform C-H trifluoromethylation on electron-rich heterocycles, a transformation that is very difficult to achieve with other methods.
Caption: Classification of common trifluoromethylating reagents by mechanism.
Section 3: Head-to-Head Comparison & Strategic Decision Making
The choice of strategy is dictated by the specific synthetic target. A building block is ideal for constructing molecules with a defined, heavily fluorinated core. Late-stage reagents provide flexibility for analogue synthesis on complex scaffolds.
Table 1: Comparative Overview of Key Trifluoromethylating Reagents
| Reagent Class | Key Example(s) | Mechanism | Typical Substrates | Advantages | Limitations |
| Building Block | This compound | SNAr | Nucleophiles (Amines, Alkoxides, Thiols) | Defines regiochemistry; installs multiple F atoms at once; scalable. | Inflexible scaffold; requires synthesis of the block itself. |
| Electrophilic | Togni & Umemoto Reagents | CF₃⁺ Transfer | β-Ketoesters, Indoles, Phenols, Silyl Enol Ethers | Bench-stable; broad substrate scope; commercially available. | Can be expensive; some derivatives are less stable or require harsh conditions.[6] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | CF₃⁻ Transfer | Aldehydes, Ketones, Imines | Highly effective for carbonyls; well-established protocols. | Moisture sensitive; requires stoichiometric activator; flammable. |
| Radical | Langlois Reagent (CF₃SO₂Na) | CF₃• Generation | (Hetero)arenes, Boronic Acids | Inexpensive; stable solid; effective for C-H functionalization. | Requires an initiator (oxidant/light); can lack regioselectivity. |
Table 2: Performance Data - Trifluoromethylation of Representative Substrates
| Reagent | Substrate | Reaction Type | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | Electrophilic | 92 | [6] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | Electrophilic | 91 | [6] |
| Ruppert-Prakash Reagent | Benzaldehyde | Nucleophilic | 95 | [6] |
| Langlois Reagent | Indole | Radical C-H Functionalization | 70-80 (Typical) | [6] |
Note: Yields are highly substrate and condition-dependent. The data presented is for comparative purposes based on reported examples.
Decision-Making Workflow
To assist in selecting the appropriate strategy, the following workflow can be used:
Caption: A workflow to guide the choice of fluorination strategy.
Section 4: Validated Experimental Protocols
The following protocols are representative of the late-stage functionalization strategies and have been validated for general use.
Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni Reagent I
Causality: This protocol is chosen for its mild conditions and high efficiency in functionalizing electron-rich heterocycles like indole, which are common cores in pharmaceuticals. Togni's reagent is stable and provides a direct route to C-CF₃ bond formation on nucleophilic carbons.
-
Materials:
-
Indole (1.0 mmol, 117 mg)
-
Togni Reagent I (1.1 mmol, 348 mg)
-
Zinc triflate (Zn(OTf)₂, 10 mol%, 36 mg)
-
Anhydrous acetonitrile (MeCN, 5 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add indole, Togni Reagent I, and zinc triflate.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-trifluoromethylindole.
-
-
Safety: Perform in a well-ventilated fume hood. Wear appropriate PPE. Togni reagents are stable but should be handled with care.
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Causality: This is the classic method for introducing a CF₃ group to a carbonyl. The Ruppert-Prakash reagent, activated by a fluoride source, generates a potent CF₃ nucleophile that efficiently attacks the electrophilic carbonyl carbon. This transformation is fundamental in the synthesis of many active pharmaceutical ingredients.[6]
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol, 171 mg, 178 µL)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol, 100 µL)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent dropwise, followed by the slow, dropwise addition of the TBAF solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trifluoromethylated silyl ether, which can be deprotected to the alcohol if desired.
-
-
Safety: Ruppert-Prakash reagent is flammable and reacts with moisture. All manipulations must be carried out under an inert atmosphere.
Protocol 3: Radical C-H Trifluoromethylation of Caffeine with Langlois Reagent
Causality: This protocol showcases the power of radical trifluoromethylation for late-stage C-H functionalization of complex, electron-rich heterocycles. The Langlois reagent is inexpensive and generates the CF₃ radical under oxidative conditions, which selectively attacks the most electron-rich C-H bond of the caffeine scaffold.
-
Materials:
-
Caffeine (0.5 mmol, 97 mg)
-
Langlois Reagent (CF₃SO₂Na) (1.5 mmol, 234 mg)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O, 3.0 mmol, 386 µL)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water (H₂O) (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine caffeine, Langlois Reagent, CH₂Cl₂, and H₂O.
-
Stir the biphasic mixture vigorously.
-
Add the t-butyl hydroperoxide solution dropwise over 10 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine all organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield 8-trifluoromethylcaffeine.
-
-
Safety: tert-Butyl hydroperoxide is a strong oxidant. Handle with care behind a blast shield.
Conclusion
The decision to use a fluorinated building block like This compound versus a late-stage trifluoromethylating reagent is a critical inflection point in synthetic design. The building block approach offers unparalleled control over regiochemistry and is ideal for constructing molecules with a heavily fluorinated aromatic core. In contrast, late-stage reagents like the Togni, Ruppert-Prakash, and Langlois reagents provide immense flexibility, enabling the rapid diversification of complex molecular scaffolds. An expert understanding of the mechanisms, advantages, and limitations of both strategies is essential for the modern synthetic chemist to efficiently navigate the path toward novel, high-value fluorinated molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. communities.springernature.com [communities.springernature.com]
- 6. A journey into trifluoromethylchalcogenation: some reagents from Lyon [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Validation of Analytical Methods for 2,3,4,6-Tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 2,3,4,6-Tetrafluorobenzotrifluoride, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. As a Senior Application Scientist, the objective here is to dissect the nuances of method validation, offering a practical, experience-driven perspective grounded in established regulatory frameworks.
The choice of an analytical method is pivotal, directly impacting the reliability of data that underpins critical decisions in drug development, from stability studies to quality control of the final product. This guide will navigate the validation of two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The principles and protocols discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring a globally recognized standard of excellence.[1][2][3][4]
The Analyte: this compound
This compound (C₇HF₇) is an aromatic compound characterized by a benzene ring substituted with four fluorine atoms and a trifluoromethyl group. Its unique electronic properties and metabolic stability, conferred by the extensive fluorination, make it a valuable building block in medicinal chemistry. The accurate determination of its purity and the quantification of impurities are critical for ensuring the quality and safety of downstream products.
Caption: Chemical structure of this compound.
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[4] The ICH Q2(R1) guideline outlines a set of validation characteristics that provide a comprehensive evaluation of a method's performance.[1][2]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: GC-FID vs. HPLC-UV
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. For a volatile and thermally stable compound like this compound, both techniques are viable, each with its inherent advantages and disadvantages.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally high for hydrocarbons, but can be lower for highly fluorinated compounds. | Sensitivity is dependent on the chromophore of the analyte. Aromatic rings provide good UV absorbance. |
| Specificity | High resolving power of capillary columns provides excellent specificity. | Specificity can be enhanced with gradient elution and photodiode array (PDA) detection. |
| Sample Preparation | Typically involves dissolution in a volatile organic solvent. | Requires dissolution in a solvent miscible with the mobile phase. |
| Instrumentation Cost | Generally lower than HPLC systems. | Can be higher, especially with advanced detectors like PDA. |
| Solvent Consumption | Minimal, primarily carrier gas. | Higher consumption of organic solvents, which has cost and environmental implications. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for the validation of hypothetical GC-FID and HPLC-UV methods for the analysis of this compound. These protocols are designed to be self-validating, with built-in checks and system suitability tests.
Validation Workflow
Caption: A generalized workflow for analytical method development and validation.
Part 1: Validation of a Gas Chromatography (GC-FID) Method
1.1. Chromatographic Conditions (Hypothetical)
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: 60°C (hold for 2 min), ramp to 200°C at 15°C/min, hold for 5 min
-
Detector Temperature: 300°C
1.2. Validation Protocol
1.2.1. System Suitability
-
Procedure: Inject a standard solution of this compound (100 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
1.2.2. Specificity
-
Procedure:
-
Inject a blank (diluent).
-
Inject a standard solution of this compound.
-
Inject solutions of potential impurities and degradation products (if available).
-
Spike the analyte with potential impurities and demonstrate baseline resolution.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The analyte peak is well-resolved from any impurity peaks (Resolution > 2.0).
1.2.3. Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of this compound, for example, from 10 µg/mL to 150 µg/mL. Inject each concentration in triplicate.
-
Acceptance Criteria:
-
Plot the mean peak area against concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The range is established by confirming that the linearity, accuracy, and precision are acceptable within the defined concentration limits.
-
1.2.4. Accuracy
-
Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
1.2.5. Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
1.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
1.2.7. Robustness
-
Procedure: Deliberately vary critical method parameters such as:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Inlet temperature (± 5°C)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Part 2: Validation of a High-Performance Liquid Chromatography (HPLC-UV) Method
2.1. Chromatographic Conditions (Hypothetical)
-
Instrument: HPLC system with a UV detector
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
2.2. Validation Protocol
The validation protocol for HPLC-UV follows the same principles as for GC-FID, with adjustments to the specific parameters being tested.
2.2.1. System Suitability
-
Procedure: Inject a standard solution of this compound (100 µg/mL) six times.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
2.2.2. Specificity
-
Procedure: Similar to the GC-FID method, involving injections of blank, standard, potential impurities, and spiked samples. A photodiode array (PDA) detector can be used to assess peak purity.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. The analyte peak is spectrally pure.
2.2.3. Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of this compound from 10 µg/mL to 150 µg/mL. Inject each in triplicate.
-
Acceptance Criteria: r² ≥ 0.999.
2.2.4. Accuracy
-
Procedure: Perform recovery studies at three concentration levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
2.2.5. Precision
-
Repeatability and Intermediate Precision: Analyze six replicate samples at 100% concentration under the specified conditions.
-
Acceptance Criteria: RSD ≤ 2.0%.
2.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ is confirmed with acceptable precision and accuracy.
2.2.7. Robustness
-
Procedure: Deliberately vary critical method parameters such as:
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
Column temperature (± 2°C)
-
Flow rate (± 0.1 mL/min)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: System suitability parameters are met, and results remain consistent.
Summary of Expected Performance
| Validation Parameter | GC-FID (Expected Outcome) | HPLC-UV (Expected Outcome) |
| Specificity | Excellent resolution from impurities. | Good resolution, with PDA for peak purity confirmation. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | ~1 µg/mL | ~0.5 µg/mL |
| LOQ | ~3 µg/mL | ~1.5 µg/mL |
| Robustness | Passed | Passed |
Conclusion
Both GC-FID and HPLC-UV are powerful and reliable techniques for the analysis of this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. GC-FID is a strong candidate due to the volatile nature of the analyte and offers a cost-effective and robust solution. HPLC-UV provides versatility and the added advantage of peak purity assessment with a PDA detector, which can be crucial for impurity profiling in pharmaceutical applications.
Ultimately, a well-defined and rigorously executed validation study, guided by the principles of ICH Q2(R1), is essential to ensure that the chosen analytical method is fit for its intended purpose, delivering accurate and reliable data that can be trusted throughout the drug development lifecycle.[4]
References
A Comparative Guide to the Reactivity of Positional Isomers: The Case of Nitrophenols
For researchers and professionals in drug development, a nuanced understanding of how the placement of a functional group can dramatically alter a molecule's chemical behavior is paramount. Positional isomers, molecules with the same formula but different substituent arrangements on a core structure, often exhibit profoundly different reactivities.[1][2] This guide provides an in-depth comparative study of the reactivity of nitrophenol isomers—ortho-, meta-, and para-nitrophenol—as a canonical example of this principle. We will explore the underlying electronic and structural factors that govern their disparate acidic and electrophilic substitution properties, supported by detailed experimental protocols and comparative data.
Theoretical Framework: Electronic Effects in Action
The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance effects exerted by its substituents.[3][4] The nitro group (–NO₂) is a potent electron-withdrawing group (EWG), primarily through a strong resonance (or mesomeric) effect (–M) and a significant inductive effect (–I).[3] Conversely, the hydroxyl group (–OH) is an electron-donating group (EDG) through resonance (+M) but is inductively withdrawing (–I) due to oxygen's electronegativity.[3] These electronic tugs-of-war dictate the electron density at various positions on the aromatic ring, influencing both the molecule's acidity and its susceptibility to electrophilic attack.
Acidity (pKa): A Tale of Anion Stability
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. A more stable phenoxide ion corresponds to a stronger acid (lower pKa). The electron-withdrawing nitro group stabilizes the negative charge of the phenoxide ion. However, its positional placement is critical.
-
ortho- and para-Nitrophenol: In these isomers, the –NO₂ group can delocalize the negative charge of the phenoxide ion through its potent –M effect. This extensive delocalization significantly stabilizes the conjugate base.
-
meta-Nitrophenol: The –NO₂ group at the meta position cannot participate in resonance with the phenoxide oxygen.[5][6] It can only exert its weaker –I effect to stabilize the negative charge. Consequently, meta-nitrophenoxide is less stable than its ortho and para counterparts.
A subtle but crucial factor differentiates the ortho and para isomers: intramolecular hydrogen bonding. In o-nitrophenol, the proximate hydroxyl and nitro groups form a strong intramolecular hydrogen bond.[6] This bond makes the proton more difficult to remove, thereby increasing the pKa (decreasing the acidity) relative to the p-nitrophenol, where such an interaction is impossible.[5][6][7]
This leads to the established acidity order: p-nitrophenol > o-nitrophenol > m-nitrophenol .
Caption: Relative stability of nitrophenoxide ions.
Electrophilic Aromatic Substitution (EAS): A Battle of Directing Groups
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile.[8] The existing substituents direct the incoming electrophile to specific positions.[9] In nitrophenols, we have a conflict between the activating, ortho,para-directing –OH group and the deactivating, meta-directing –NO₂ group.[10]
The strongly activating hydroxyl group overwhelmingly dictates the position of substitution. Therefore, electrophilic substitution on nitrophenols will occur at positions that are ortho or para to the –OH group.
-
o-Nitrophenol: The positions ortho and para to the –OH are C4 and C6. Both are activated.
-
m-Nitrophenol: The positions ortho and para to the –OH are C2, C4, and C6. All are activated.
-
p-Nitrophenol: The positions ortho to the –OH are C2 and C6. Both are activated.
The nitro group's deactivating effect still plays a role by reducing the overall reaction rate compared to phenol itself. The precise distribution of products will also be influenced by steric hindrance.
Experimental Verification & Comparative Data
To empirically validate these theoretical principles, two key experiments can be performed: spectrophotometric pKa determination and a comparative nitration reaction.
Experiment 1: Spectrophotometric Determination of pKa
The distinct color change of nitrophenols upon deprotonation allows for a straightforward spectrophotometric determination of their pKa values. The undissociated phenol is colorless, while the phenoxide ion is yellow, with a strong absorbance maximum around 400 nm.[11] By measuring the absorbance of solutions at various pH values, the Henderson-Hasselbalch equation can be used to determine the pKa.
Comparative Acidity Data
| Isomer | Experimental pKa | Rationale for Acidity |
| p-Nitrophenol | ~7.15[12][13] | Strong –M and –I effects stabilize the phenoxide; no intramolecular H-bonding. |
| o-Nitrophenol | ~7.23[13] | Strong –M and –I effects are counteracted by intramolecular H-bonding, making the proton harder to remove. |
| m-Nitrophenol | ~8.40[14] | Phenoxide is stabilized only by the weaker –I effect; no resonance stabilization from the nitro group. |
| Phenol (Reference) | ~9.95[14] | Baseline acidity with no electron-withdrawing group to stabilize the phenoxide ion. |
Note: pKa values can vary slightly depending on experimental conditions like temperature and ionic strength.[15][16]
Experiment 2: Competitive Nitration
A competitive nitration reaction can vividly demonstrate the difference in reactivity towards electrophiles. While nitrating an already nitrated phenol is challenging, the principle can be illustrated by comparing the nitration rates of the respective methoxy-analogs (anisoles), which are more reactive and less prone to oxidation. The relative yields of dinitro-products would reflect the combined activating/directing effects of the substituents.
Due to the powerful activating effect of the hydroxyl (or methoxy) group, all three isomers are expected to undergo further nitration faster than nitrobenzene but slower than phenol itself. The key comparison is the distribution of the resulting dinitrophenol isomers, which is governed by the principles outlined in section 1.2.
Detailed Experimental Protocols
Protocol: Spectrophotometric pKa Determination of Nitrophenol Isomers
This protocol provides a framework for determining the pKa of p-nitrophenol. The same procedure applies to the ortho and meta isomers.
A. Materials:
-
p-Nitrophenol
-
Buffer solutions (pH range 6.0 - 8.5)
-
0.1 M HCl (for fully protonated form)
-
0.1 M NaOH (for fully deprotonated form)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
B. Procedure:
-
Prepare a stock solution of p-nitrophenol (e.g., 5 x 10⁻⁴ M) in deionized water.
-
Prepare a series of solutions by diluting the stock solution in different buffer solutions covering the pH range 6.0 to 8.5. Also, prepare one sample in 0.1 M HCl and another in 0.1 M NaOH.
-
Record the UV-Vis spectrum for each solution from 250 nm to 500 nm. The solution in HCl will show the spectrum of the acidic form (HA), while the solution in NaOH will show the spectrum of the basic form (A⁻).
-
Determine the wavelength of maximum absorbance (λ_max) for the phenoxide ion (A⁻) from the spectrum of the NaOH solution (approx. 400-405 nm).
-
Measure the absorbance of all buffered solutions at this λ_max.
-
Calculate the pKa using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A_max - A) / (A - A_min)] Where:
-
A = Absorbance of the sample at a given pH.
-
A_max = Absorbance of the fully deprotonated form (in NaOH).
-
A_min = Absorbance of the fully protonated form (in HCl).
-
References
- 1. fiveable.me [fiveable.me]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Novel 2,3,4,6-Tetrafluorobenzotrifluoride Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively characterize derivatives of 2,3,4,6-Tetrafluorobenzotrifluoride. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The incorporation of fluorine and trifluoromethyl groups into aromatic systems is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The specific substitution pattern of this compound presents a unique scaffold for the development of novel therapeutics and agrochemicals. However, the synthesis of derivatives from this starting material can often lead to a mixture of regioisomers, making precise structural determination paramount.
The Synthetic Challenge: Navigating Regioselectivity
The synthesis of derivatives from polysubstituted aromatic compounds like this compound is often governed by the principles of electrophilic aromatic substitution. The directing effects of the existing fluorine and trifluoromethyl substituents can lead to the formation of multiple products.[2][3] For instance, nitration of a similar compound, 2,3,4,6-tetrafluoronitrobenzene, highlights the complexities of predicting the exact position of substitution.[4] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A general synthetic route to access tetrafluorobenzotrifluoride derivatives can involve the fluorination of corresponding chlorinated precursors.[5] However, even with optimized conditions, the potential for incomplete substitution or rearrangement necessitates rigorous structural verification of the final products.
The Analytical Gauntlet: A Multi-Technique Approach to Unambiguous Confirmation
A singular analytical technique is rarely sufficient to provide the level of certainty required in modern chemical research. The following sections detail a synergistic workflow that leverages the strengths of multiple spectroscopic and crystallographic methods to provide a comprehensive and self-validating structural proof.
dot
Caption: A logical workflow for the structural confirmation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6][7]
-
¹⁹F NMR: The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a direct window into the electronic environment of each fluorine atom.[8] The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals from structurally similar fluorine atoms.[6] Furthermore, the magnitude of through-bond J-couplings (both F-F and F-H) can provide crucial information about the relative positions of substituents on the aromatic ring.[9]
-
¹H NMR: While the aromatic region of the ¹H NMR spectrum of a this compound derivative will likely show a complex multiplet for the single aromatic proton, its chemical shift and coupling to adjacent fluorine atoms are highly diagnostic.
-
¹³C NMR: The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic and aid in the assignment of fluorinated carbons.[1]
Table 1: Expected NMR Characteristics of a Hypothetical this compound Derivative
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹⁹F | -60 to -170 | Direct observation of fluorine environments, F-F and F-H coupling patterns.[10] |
| ¹H | 7.0 - 8.5 | Chemical shift of the aromatic proton, H-F coupling. |
| ¹³C | 100 - 160 (Aromatic), ~123 (CF₃) | Number of unique carbon environments, C-F coupling constants. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz). For ¹⁹F and ¹³C spectra, proton decoupling is typically employed.
-
2D NMR Experiments: In cases of ambiguity, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C), and HETCOR (¹H-¹⁹F) can be invaluable for establishing connectivity.[9]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze chemical shifts, integration, and coupling patterns to propose a putative structure.
dot
Caption: Step-by-step workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized derivative. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the proposed structure.
-
Electron Ionization (EI): Often coupled with Gas Chromatography (GC-MS), EI is a hard ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative, revealing characteristic losses of fragments such as F, CF₂, and CF₃.[11]
-
Electrospray Ionization (ESI): Typically used with Liquid Chromatography (LC-MS), ESI is a soft ionization technique that often results in the observation of the intact molecular ion (or a protonated/adducted version), confirming the molecular weight. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural insights.[12][13]
Table 2: Expected Mass Spectrometry Data for a Hypothetical this compound Derivative
| Ionization Technique | Expected Observation | Key Information Provided |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ with high mass accuracy | Confirmation of elemental composition. |
| GC-MS (EI) | Molecular ion (M⁺) and characteristic fragment ions | Molecular weight and structural fragments.[11] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent. For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, a temperature gradient is used to separate components before ionization. For LC-MS, a liquid chromatograph separates the components.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed structure.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information.[14][15] It allows for the direct visualization of the three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.[16][17]
The ability to obtain a high-quality crystal is often the rate-limiting step.[15][18] However, for novel compounds, especially when regiochemistry is , the investment in crystallization screening is often justified by the unparalleled certainty of the results.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified derivative. This is often achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Screening of various solvents and conditions is typically necessary.[18]
-
Data Collection: Mount a suitable single crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.
-
Structure Validation and Visualization: The final structure is validated and visualized using specialized software. The resulting crystallographic information file (CIF) provides a complete description of the crystal structure.
dot
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 4. 2,3,4,6-Tetrafluoronitrobenzene [webbook.nist.gov]
- 5. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. rsc.org [rsc.org]
- 10. escholarship.org [escholarship.org]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LJMU Research Online [researchonline.ljmu.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
The Strategic Advantage of 2,3,4,6-Tetrafluorobenzotrifluoride in Advanced Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal and agrochemical development, the judicious incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique electronic properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic or biological activity.[1][2][3] Among the diverse array of fluorinated building blocks, 2,3,4,6-Tetrafluorobenzotrifluoride stands out as a highly versatile and advantageous intermediate. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental insights and data to inform rational compound design and synthesis.
The Intrinsic Advantages of Polyfluorination in Benzotrifluorides
The benzotrifluoride scaffold is a common feature in many successful pharmaceutical and agrochemical products.[4] The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and steric bulk can enhance metabolic stability by blocking sites susceptible to enzymatic degradation and improve membrane permeability, a critical factor for bioavailability.[1][5]
The addition of multiple fluorine atoms to the aromatic ring, as in this compound, further amplifies these effects and introduces new synthetic possibilities. The high degree of fluorination significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This feature allows for the selective introduction of a wide range of functional groups, providing a powerful tool for building molecular complexity.[6]
Comparative Physicochemical Properties
The choice of a building block in synthesis is often guided by its physical and chemical properties. A comparison of this compound with its parent compound, benzotrifluoride, and a less fluorinated analogue highlights the impact of polyfluorination.
| Property | This compound | Benzotrifluoride | 4-Chlorobenzotrifluoride |
| Molecular Weight | 218.07 g/mol | 146.11 g/mol | 180.55 g/mol |
| Boiling Point | ~135 °C (estimated) | 102 °C[7] | 136-138 °C |
| Density | ~1.5 g/mL (estimated) | 1.18 g/mL[7] | 1.352 g/mL |
| Reactivity | Highly activated for SNAr | Deactivated for electrophilic substitution[8] | Activated for SNAr (assisted by nitro groups)[8] |
The increased boiling point and density of the fluorinated analogues are consistent with the increased molecular weight and intermolecular forces. The most significant difference, however, lies in their chemical reactivity.
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions: A Key Advantage
The primary advantage of this compound lies in its enhanced reactivity in SNAr reactions compared to less fluorinated or non-fluorinated alternatives. The four electron-withdrawing fluorine atoms on the aromatic ring stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the rate of substitution.[6]
This enhanced reactivity allows for SNAr reactions to be carried out under milder conditions, often leading to higher yields and cleaner reaction profiles compared to reactions with less activated substrates. For instance, the substitution of a fluorine atom in a polyfluorinated ring is significantly faster than the substitution of a chlorine atom in a chlorinated analogue.[6]
Experimental Workflow: Comparative SNAr Reaction
To illustrate this advantage, a comparative experimental workflow for an SNAr reaction is proposed below. This protocol outlines the reaction of different benzotrifluoride derivatives with a common nucleophile, such as sodium methoxide.
Caption: Comparative workflow for an SNAr reaction.
Detailed Experimental Protocol:
-
Preparation: In three separate round-bottom flasks, dissolve this compound (1 mmol), 4-Chlorobenzotrifluoride (1 mmol), and Benzotrifluoride (1 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reactant Addition: To each flask, add sodium methoxide (1.2 mmol).
-
Reaction: Heat the reaction mixtures to 80°C and stir for 4 hours.
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixtures to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude products by GC-MS to determine the conversion and yield of the substituted product. Further purification by column chromatography can be performed to isolate the product for full characterization by NMR spectroscopy.
The expected outcome of this comparative experiment is a significantly higher yield of the methoxy-substituted product from this compound compared to 4-Chlorobenzotrifluoride, and no reaction with Benzotrifluoride under these conditions. This demonstrates the superior performance of the polyfluorinated substrate in SNAr reactions.
Logical Relationship: Structure to Reactivity
The enhanced reactivity of this compound in SNAr is a direct consequence of its molecular structure. The following diagram illustrates the logical flow from the structural features to the observed chemical behavior.
Caption: Structure-reactivity relationship of this compound.
Applications in Drug Discovery and Agrochemicals
The ability to easily introduce diverse functionalities onto the this compound core makes it an invaluable building block in the synthesis of complex molecules for life science applications. The resulting polyfluorinated aromatic moieties can confer desirable properties to the final product, such as:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, leading to a longer in-vivo half-life.[1][2]
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, improving the potency of a drug candidate.[2]
-
Improved Lipophilicity: The incorporation of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]
These advantages have led to the inclusion of fluorinated aromatic rings in a wide range of successful drugs and agrochemicals.[5][9]
Conclusion
This compound offers significant advantages over its less fluorinated or non-fluorinated alternatives, particularly in its application as a synthetic intermediate. Its highly activated aromatic ring allows for facile nucleophilic aromatic substitution, enabling the efficient construction of complex molecules. This enhanced reactivity, coupled with the beneficial physicochemical properties conferred by the polyfluorinated motif, makes this compound a strategic choice for researchers and professionals in drug discovery and agrochemical development seeking to optimize the performance and properties of their target compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. BENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the journey of a novel compound from initial hit to a viable clinical candidate is fraught with challenges. A critical, yet often underestimated, aspect of this process is the rigorous cross-validation of experimental results. This guide provides a comprehensive framework for designing and implementing a robust cross-validation strategy, ensuring the integrity and reproducibility of your findings. We will delve into the core principles of analytical and biological validation, supported by detailed protocols and illustrative examples, to empower you to build a compelling and defensible data package for your compound.
The Imperative of Cross-Validation: Beyond a Single Experiment
In today's competitive and highly scrutinized research environment, a single positive result, no matter how promising, is insufficient. Cross-validation serves as the cornerstone of scientific rigor, providing a multi-faceted confirmation of a compound's properties and biological effects. A well-designed cross-validation plan not only builds confidence in your data but also anticipates and addresses the stringent requirements of regulatory bodies.[1]
The core principle of cross-validation lies in the convergence of evidence from multiple, independent sources. This can be achieved through various approaches, including:
-
Inter-laboratory Cross-Validation: The same experiment is conducted in different laboratories to ensure that the results are not an artifact of a specific environment, equipment, or operator.[2][3]
-
Orthogonal Methods: Different analytical techniques or biological assays that measure the same endpoint through distinct mechanisms are employed.[4][5][6][7] Congruent results from orthogonal methods provide strong evidence for the validity of the findings.
-
Reproducibility and Replicability: Ensuring that the original results can be reproduced by the same team under the same conditions (reproducibility) and that other researchers can achieve similar findings with their own setups (replicability).
Part 1: Analytical Cross-Validation - The Foundation of Compound Integrity
Before delving into complex biological assays, it is paramount to unequivocally establish the identity, purity, and stability of your compound. A well-characterized molecule is the bedrock upon which all subsequent biological data rests. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation.[8][9][10]
Key Analytical Techniques for Compound Characterization
A multi-pronged, or orthogonal, analytical approach is essential for a comprehensive characterization of your compound.[11] No single technique can provide a complete picture.
| Technique | Principle | Information Provided | Resolution | Throughput | MS Compatibility |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity, quantification, stability | High | High | Compatible |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity, detection by mass-to-charge ratio | Molecular weight confirmation, impurity identification, metabolite analysis | Very High | Medium-High | Intrinsic |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | Structural elucidation, conformational analysis, purity determination | High | Low | Not applicable |
Experimental Protocol: HPLC Method Validation for Purity Assessment
This protocol outlines the key steps for validating an HPLC method for determining the purity of a small molecule drug substance, in accordance with ICH Q2(R2) guidelines.[10][12]
1. System Suitability:
- Objective: To verify that the chromatography system is performing adequately.
- Procedure:
- Prepare a standard solution of the compound.
- Make five replicate injections of the standard solution.
- Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.
- Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0.
2. Specificity:
- Objective: To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.
- Procedure:
- Analyze a blank sample (diluent only).
- Analyze a sample of the compound.
- Analyze a sample of the compound spiked with known impurities and/or degradation products.
- Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or spiked samples.
3. Linearity:
- Objective: To establish a linear relationship between the concentration of the analyte and the detector response.
- Procedure:
- Prepare a series of at least five standard solutions of the compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
- Inject each standard in triplicate.
- Plot the mean peak area against the concentration and perform a linear regression analysis.
- Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
- Objective: To determine the closeness of the measured value to the true value.
- Procedure:
- Prepare samples of a known concentration (e.g., a placebo matrix spiked with the compound at three different concentration levels).
- Analyze these samples in triplicate.
- Calculate the percent recovery.
- Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision:
- Objective: To assess the degree of scatter between a series of measurements.
- Procedure:
- Repeatability (Intra-assay precision): Analyze six replicate samples of the compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
- Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
- Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Robustness:
- Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
- Procedure:
- Introduce small variations to parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
- Analyze the impact on system suitability parameters.
- Acceptance Criteria: System suitability criteria are met under all varied conditions.
Visualizing the Analytical Workflow
Caption: Workflow for analytical characterization and validation of a new compound.
Part 2: Biological Cross-Validation - From Target Engagement to Functional Outcomes
Once the analytical integrity of your compound is established, the focus shifts to validating its biological activity. This involves a tiered approach, starting with target engagement and progressing to more complex cell-based and in vivo models. The goal is to build a coherent narrative that links the compound's interaction with its molecular target to a meaningful physiological response.
In Vitro Assay Validation: Ensuring Reliable Biological Data
In vitro assays are the workhorses of early drug discovery, enabling the screening of large numbers of compounds.[13][14] However, their value is contingent on their robustness and reproducibility.[15][16] Key considerations for validating cell-based assays include:[17][18][19]
-
Cell Line Authentication: Verifying the identity of the cell line to avoid cross-contamination.
-
Assay Window: Ensuring a sufficient signal-to-background ratio.
-
Reproducibility: Demonstrating consistent results across multiple experiments and operators.
-
Specificity: Confirming that the observed effect is due to the intended mechanism and not off-target effects.
Experimental Protocol: Validating a Cell-Based Proliferation Assay
This protocol describes the validation of a colorimetric assay (e.g., MTT or WST-1) to assess the anti-proliferative effect of a compound on a cancer cell line.
1. Cell Seeding Optimization:
- Objective: To determine the optimal cell density for the assay.
- Procedure:
- Seed cells in a 96-well plate at varying densities.
- Incubate for the desired assay duration (e.g., 72 hours).
- Measure the absorbance at the appropriate wavelength.
- Acceptance Criteria: Select a cell density that results in a linear growth curve and an absorbance value within the linear range of the plate reader.
2. Z'-Factor Determination:
- Objective: To assess the quality and robustness of the assay.
- Procedure:
- On a 96-well plate, include multiple wells of positive control (e.g., a known cytotoxic agent) and negative control (vehicle).
- Calculate the Z'-factor using the means and standard deviations of the positive and negative controls.
- Acceptance Criteria: Z'-factor > 0.5 indicates an excellent assay.
3. Dose-Response and IC50 Determination:
- Objective: To quantify the potency of the compound.
- Procedure:
- Treat cells with a serial dilution of the compound.
- Incubate for the desired duration.
- Measure cell viability.
- Plot the percent inhibition versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
- Acceptance Criteria: A well-defined sigmoidal curve with a clear plateau.
4. Inter-Assay and Intra-Assay Precision:
- Objective: To evaluate the reproducibility of the IC50 value.
- Procedure:
- Intra-Assay: Perform the dose-response experiment in triplicate on the same plate.
- Inter-Assay: Repeat the experiment on three different days.
- Acceptance Criteria: Coefficient of variation (CV) of the IC50 values should be < 20%.
Orthogonal Biological Validation: Confirming the Mechanism of Action
To build a compelling case for your compound's mechanism of action, it is crucial to employ orthogonal biological assays. For example, if your compound is a kinase inhibitor, you would want to demonstrate not only its anti-proliferative effects but also its ability to inhibit the phosphorylation of the target kinase and its downstream substrates.
Case Study: Cross-Validation of an EGFR Inhibitor
Let's consider a hypothetical compound, "Compound X," designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[20][21][22][23][24]
Hypothesis: Compound X inhibits EGFR signaling, leading to decreased cell proliferation.
Cross-Validation Strategy:
-
Biochemical Assay: Directly measure the inhibition of EGFR kinase activity in a cell-free system.
-
Cell-Based Target Engagement: In EGFR-overexpressing cells, use a Western blot to show that Compound X reduces the phosphorylation of EGFR and its downstream targets like ERK in the MAPK pathway.[25][26][27][28][29]
-
Cell-Based Functional Assay: Demonstrate that Compound X inhibits the proliferation of EGFR-dependent cancer cell lines, but not cell lines that are not dependent on EGFR signaling.
-
In Vivo Efficacy Study: In an animal model with tumors driven by EGFR, show that administration of Compound X leads to tumor growth inhibition.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound X.
In Vivo Cross-Validation: Bridging the Gap to the Clinic
While in vitro data is essential, demonstrating efficacy in a living organism is a critical step. Animal models, when appropriately chosen and validated, can provide valuable insights into a compound's potential therapeutic effect.[30][31] However, it is crucial to acknowledge the limitations of animal models and the challenges of translating preclinical findings to human clinical trials.[32][33]
Considerations for In Vivo Studies:
-
Model Selection: Choose an animal model that recapitulates key aspects of the human disease.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Establish a clear relationship between the compound's concentration in the body and its biological effect.
-
Reproducibility: Ensure that the results are reproducible across multiple studies.
Conclusion: A Unified Approach to Data Integrity
Cross-validation is not merely a checklist of experiments to be completed. It is a mindset that should permeate every stage of the research and development process. By embracing a holistic and rigorous approach to data validation, from the initial analytical characterization of a compound to its evaluation in complex biological systems, researchers can significantly enhance the quality, reliability, and ultimate impact of their work. This commitment to scientific integrity is not only essential for navigating the complexities of drug development but also for upholding the trust of the scientific community and, ultimately, the patients who stand to benefit from these discoveries.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. fluidimaging.com [fluidimaging.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. lcms.cz [lcms.cz]
- 12. ema.europa.eu [ema.europa.eu]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. The Importance of In Vitro Assays [visikol.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. researchgate.net [researchgate.net]
- 18. marinbio.com [marinbio.com]
- 19. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]
- 24. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 30. cdn.ymaws.com [cdn.ymaws.com]
- 31. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 32. Can we stop using mice for research? | Drug Discovery News [drugdiscoverynews.com]
- 33. Levelling the Translational Gap for Animal to Human Efficacy Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond Hype - A Framework for Rigorous Catalyst Comparison
In the competitive landscape of chemical synthesis and drug development, the selection of an optimal catalyst is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive framework for the objective comparison of catalyst performance, moving beyond superficial claims to establish a robust, data-driven methodology for benchmarking. As senior application scientists, our goal is to empower researchers to make informed decisions by equipping them with the principles and practical protocols for rigorous catalyst evaluation.
The core philosophy of this guide is rooted in the concept of a self-validating system . Each experimental step is designed not only to generate data but also to provide internal checks and balances that ensure the reliability and reproducibility of the findings. We will delve into the key performance indicators (KPIs) that truly define catalyst efficiency and provide detailed, step-by-step protocols for their measurement. By understanding the "why" behind each experimental choice, you will be able to adapt and troubleshoot your own benchmarking studies with confidence.
Pillar 1: Defining the Benchmarks - Key Performance Indicators (KPIs) in Catalysis
A meaningful comparison of catalysts begins with a clear understanding of the metrics that define their performance. The following KPIs form the basis of our evaluation framework:
-
Activity: This is a measure of how fast a catalyst can convert reactants into products. A highly active catalyst will achieve a high conversion rate in a shorter amount of time or under milder conditions.[1]
-
Selectivity: In many reactions, multiple products can be formed. Selectivity refers to the catalyst's ability to direct the reaction to form a specific, desired product over others.[1][2][3] High selectivity is crucial for minimizing waste and simplifying purification processes.
-
Stability (Longevity): A catalyst's stability determines its operational lifetime. An ideal catalyst maintains its activity and selectivity over numerous reaction cycles.[4][5] Deactivation, caused by factors like poisoning or thermal degradation, is a key consideration.[6]
-
Turnover Number (TON): This dimensionless number represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive.[7][8][9][10] A high TON indicates a more robust and long-lasting catalyst.
-
Turnover Frequency (TOF): TOF is the measure of the number of catalytic cycles a single active site can perform per unit of time.[7][8][9][10][11] It is a more precise measure of intrinsic catalytic activity.
Pillar 2: The Experimental Gauntlet - Protocols for Head-to-Head Comparison
To ensure a fair and unbiased comparison, all catalysts must be subjected to identical, rigorously controlled experimental conditions.[12] This section provides detailed protocols for evaluating the key performance indicators.
Catalyst Characterization: Knowing Your Contenders
Before performance testing, a thorough characterization of each catalyst is essential to understand its physical and chemical properties. This data provides context for the performance results and can help to elucidate structure-activity relationships.
Recommended Characterization Techniques:
| Technique | Information Gained |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, and crystallite size. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion of active species. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and pore size distribution. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |
| Chemisorption | Quantification of active sites. |
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a logical workflow for a comprehensive catalyst comparison study.
References
- 1. byjus.com [byjus.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Observing Catalyst Stability in the TEM, A Workflow - Protochips [protochips.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Turnover number - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to the Comparative Analysis of Electronic Effects in Organic Compounds
Introduction
In the landscape of molecular science, the subtle distribution of electrons within a molecule dictates its reactivity, stability, physical properties, and biological function. These distributions are not static; they are profoundly influenced by the constituent atoms and functional groups, a phenomenon broadly termed electronic effects . Understanding and quantifying these effects is paramount for rational drug design, catalyst development, and materials science. This guide provides a comprehensive framework for the comparative analysis of electronic effects, blending theoretical principles with robust experimental and computational methodologies.
Electronic effects are primarily categorized into two types: the inductive effect and the resonance effect .[1][2][3] The inductive effect is a through-bond polarization of electron density driven by electronegativity differences, while the resonance (or mesomeric) effect involves the delocalization of π-electrons across a conjugated system.[4][5] The interplay of these forces determines whether a substituent functional group donates or withdraws electron density from a molecular scaffold, thereby modulating its chemical behavior.
This guide moves beyond a simple recitation of principles. It is designed for the practicing researcher, offering not just protocols but the causal logic behind experimental choices. We will explore how to quantify these effects using the Hammett equation, probe them spectroscopically and electrochemically, and model them using computational tools, ensuring a multi-faceted and validated understanding.
Theoretical Framework: Inductive vs. Resonance Effects
A substituent's net electronic influence is a vector sum of its inductive and resonance contributions. Dissecting these two components is the first step in any comparative analysis.
The Inductive Effect (I)
The inductive effect is the transmission of charge through a chain of atoms via the polarization of σ-bonds.[3][6] It originates from the intrinsic electronegativity difference between bonded atoms.
-
-I Effect (Electron-Withdrawing): Exerted by atoms or groups more electronegative than carbon (e.g., -NO₂, -CN, -Halogens, -OH). These groups pull electron density away from the rest of the molecule.
-
+I Effect (Electron-Donating): Exerted by groups less electronegative than carbon, such as alkyl groups. They push electron density into the molecular framework.
A key characteristic of the inductive effect is that its influence diminishes rapidly with distance from the substituent.[3]
The Resonance Effect (M)
Also known as the mesomeric effect, resonance involves the delocalization of π electrons (from double/triple bonds or lone pairs) across a conjugated system.[2][5] This effect is transmitted through the π system and is not attenuated by distance in the same way as the inductive effect.
-
-M Effect (Electron-Withdrawing): Occurs when a substituent can pull π-electron density from a conjugated system into itself, often via a π-bond to an electronegative atom (e.g., -C=O, -NO₂).
-
+M Effect (Electron-Donating): Occurs when a substituent with a lone pair of electrons adjacent to a π-system can donate that electron density into the system (e.g., -NH₂, -OH, -OR).[5]
Generally, the resonance effect is more powerful than the inductive effect in determining a substituent's overall character.[4][7] A classic exception is the halogens, where a strong -I effect outweighs a weaker +M effect, resulting in a net electron-withdrawing character but ortho-, para-directing behavior in electrophilic aromatic substitution.[8]
References
- 1. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 2. Electron Displacement Effects- Definition, Types and Applications [allen.in]
- 3. embibe.com [embibe.com]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. Electronic effects inductive,mesomeric,electromeric | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Compound Derivatives
In the landscape of drug discovery, the journey from a promising "hit" compound to a viable drug candidate is a meticulous process of refinement and optimization.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on strategically assessing the biological activity of a compound's derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into interpreting the resulting data to guide the lead optimization process.[1][4]
The Strategic Imperative: Why Assess Derivatives?
The initial discovery of a biologically active compound, or "hit," is merely the first step.[3] This parent compound often possesses imperfections, such as low potency, poor selectivity, undesirable pharmacokinetic properties, or toxicity.[1][5] The synthesis and evaluation of derivatives—structurally similar analogs of the hit compound—is a cornerstone of medicinal chemistry and lead optimization.[1] By systematically modifying the chemical structure, we aim to enhance the desirable properties of the compound while mitigating its weaknesses, ultimately sculpting a molecule with the potential for clinical success.[2][4][5]
The Assessment Funnel: A Multi-tiered Approach
A successful lead optimization campaign employs a tiered or "funneling" approach to efficiently evaluate a potentially large number of derivatives. This strategy begins with high-throughput screening to quickly identify promising candidates and progresses to more complex, lower-throughput assays for in-depth characterization.
Caption: A tiered approach to assessing compound derivatives.
Tier 1: Initial Screening - Casting a Wide Net
The primary goal of this stage is to rapidly assess the fundamental activity of a large number of derivatives to identify those with the most potential.
Target-Based Assays: Interrogating the Molecular Interaction
Target-based assays are fundamental in early drug discovery, allowing for the direct measurement of a compound's interaction with its intended biological target, such as an enzyme or receptor.[6][7][8] These assays are typically performed in a cell-free system, which simplifies the interpretation of results by removing the complexities of a cellular environment.[9][10]
Key Experimental Choices & Rationale:
-
Enzymatic Assays: For enzyme targets, a common approach is to measure the inhibition of the enzyme's catalytic activity. The choice of substrate and detection method (e.g., fluorescence, absorbance) is critical for achieving a robust and sensitive assay.
-
Binding Assays: These assays quantify the affinity of a compound for its target. Techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) provide valuable data on binding kinetics and thermodynamics.
Cell-Based Assays: A More Biologically Relevant Context
While target-based assays are excellent for understanding direct molecular interactions, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.[11][12][13][14] This allows for the simultaneous assessment of compound permeability, target engagement in a native environment, and potential cytotoxicity.[13]
Key Experimental Choices & Rationale:
-
Cell Viability/Cytotoxicity Assays: These are crucial for identifying compounds that are toxic to cells. Common methods include MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity as an indicator of cell health.[13][15]
-
Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light, color) in response to the modulation of a specific signaling pathway.[14] They are highly versatile and can be adapted to a wide range of targets.
Comparative Data Summary: Initial Screening
| Derivative | Target IC50 (nM) | Cell-Based EC50 (nM) | Cytotoxicity CC50 (µM) |
| Parent Compound | 500 | 1200 | >50 |
| Derivative A | 50 | 150 | >50 |
| Derivative B | 800 | 2000 | >50 |
| Derivative C | 75 | 250 | 5 |
In this hypothetical example, Derivative A shows significantly improved target and cell-based potency without an increase in cytotoxicity, making it a promising candidate for further investigation. Derivative C, while potent, exhibits cytotoxicity and would likely be deprioritized.
Tier 2: In-Depth Characterization - Understanding the "How"
Promising derivatives from the initial screening phase are subjected to more rigorous testing to elucidate their mechanism of action and selectivity.
Mechanism of Action (MoA) Studies
Understanding how a compound exerts its biological effect is critical for its continued development.[16] MoA studies can help to confirm that a compound is acting through the intended target and can reveal unexpected off-target effects.[17]
Key Experimental Approaches:
-
Enzyme Kinetics: For enzyme inhibitors, studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive.[16]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound is binding to its target within the cell.
-
Isotopic Labeling: Tracing isotopically labeled compounds can reveal their metabolic fate and binding partners.[18][19][20]
Selectivity and Specificity Profiling
A good drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[2] Selectivity profiling involves testing the compound against a panel of related and unrelated targets.
Caption: Visualizing the selectivity profile of a compound.
Tier 3: Preclinical Evaluation - Assessing Drug-like Properties
The final stages of preclinical assessment focus on the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models.
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for predicting how a compound will behave in a whole organism.[21][22][23][24][25] Early in vitro ADMET profiling can identify potential liabilities that could lead to failure in later stages of development.[21][23][25]
Key In Vitro ADMET Assays:
-
Solubility: Determines the maximum concentration of a compound that can be dissolved in a given solvent.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays predict a compound's ability to cross biological membranes.
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism.
-
Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by measuring the compound's ability to inhibit major drug-metabolizing enzymes.
In Vivo Efficacy Models
The ultimate test of a compound's potential is its ability to produce the desired therapeutic effect in a living organism.[26] In vivo efficacy studies are conducted in animal models of the target disease.[27]
Considerations for In Vivo Studies:
-
Model Selection: The choice of animal model is critical and should accurately reflect the human disease state.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): These studies establish the relationship between the drug's concentration in the body and its biological effect.[26]
-
Toxicology: In-depth toxicology studies are required to identify any potential adverse effects before a compound can be advanced to human clinical trials.[3]
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of compound derivatives using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound derivatives in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period of time relevant to the cell type and compound (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and determine the CC50 (the concentration that causes 50% cytotoxicity).
Self-Validation:
-
Positive Control: Include a known cytotoxic compound to ensure the assay is performing as expected.
-
Negative Control: Untreated and vehicle-treated cells should show high viability.
-
Z'-factor: For high-throughput applications, calculate the Z'-factor to assess the quality of the assay.
Conclusion
The systematic assessment of a compound's derivatives is a critical and iterative process in the journey of drug discovery.[1] By employing a tiered approach that encompasses target-based and cell-based screening, in-depth mechanism of action and selectivity studies, and comprehensive ADMET and in vivo evaluation, researchers can make informed decisions to advance the most promising candidates. The integration of robust experimental design, careful data interpretation, and a deep understanding of the underlying biology is paramount to successfully navigating the path from a simple hit to a life-changing therapeutic.
References
- 1. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 2. What is the process of lead optimization? [synapse.patsnap.com]
- 3. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. coleparmer.com [coleparmer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Drug Discovery → Target-Based | Developing Medicines [drugdevelopment.web.unc.edu]
- 9. axxam.com [axxam.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 細胞測試 [sigmaaldrich.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. static.fishersci.eu [static.fishersci.eu]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dbatu.ac.in [dbatu.ac.in]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. Reaction mechanism - Methods of determining reaction mechanism. [chemicalnote.com]
- 21. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benthamdirect.com [benthamdirect.com]
- 24. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 25. ADMET Profiling in Drug Discovery and Development: Perspectives o...: Ingenta Connect [ingentaconnect.com]
- 26. pharmaron.com [pharmaron.com]
- 27. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 2,3,4,6-Tetrafluorobenzotrifluoride
This guide provides an in-depth, procedural framework for the safe handling of 2,3,4,6-Tetrafluorobenzotrifluoride. As a highly fluorinated aromatic compound, its unique chemical properties demand a rigorous and well-understood safety protocol. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety is paramount in the laboratory.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the hazard profile of this compound is the first step in constructing a valid safety protocol. While specific toxicological data for this exact compound may be limited, we can infer its potential hazards from structurally similar fluorinated aromatic compounds. These compounds are known to be irritants and can be harmful upon exposure.[1][2] The primary routes of exposure in a laboratory setting are inhalation, dermal contact, and ocular contact.
Furthermore, many fluorinated organic compounds are flammable and their vapors can form explosive mixtures with air.[3][4] Upon combustion, these compounds can decompose and release highly toxic and corrosive gases, such as hydrogen fluoride.[3] Therefore, the personal protective equipment (PPE) selected must address chemical splash, skin contact, vapor inhalation, and potential fire hazards.
Table 1: Inferred Hazard Profile Based on Structurally Related Fluorinated Compounds
| Hazard Classification | Description | Supporting Sources |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may produce dermatitis.[1][4] | [1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3][4] |[3][4] |
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but a systematic, multi-layered defense strategy. This begins with engineering controls and is supplemented by a carefully selected PPE ensemble.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, it is mandatory to handle this compound and other volatile fluorinated compounds within a properly functioning chemical fume hood.[5] The fume hood is your primary line of defense, minimizing inhalation exposure by containing vapors and pulling them away from your breathing zone. Ensure the sash is kept at the lowest practical height and that the hood's certification is current.
Tiered PPE Selection Protocol
The following PPE is required for handling this compound.
1. Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][6] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Precaution: When there is a significant risk of splashing or when handling larger quantities (>100 mL), a full-face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary barrier, protecting the entire face.
2. Hand Protection:
-
Glove Selection: The choice of glove material is critical. Consult the glove manufacturer's compatibility charts for specific data on fluorinated aromatic compounds.[5] Neoprene and nitrile gloves are often suitable, but breakthrough times can vary.
-
The Double-Gloving Mandate: For handling this compound, double-gloving is a required practice.[5] Wear two pairs of chemical-resistant gloves. This creates a redundant barrier; should the outer glove be compromised, the inner glove provides temporary protection while you retreat and decontaminate. This system is self-validating—after the procedure, the inner glove can be inspected for any signs of contamination.
3. Body Protection:
-
Standard Use: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[5]
-
Splash Hazard: For larger-scale work or procedures with a high splash potential, supplement the lab coat with a chemical-resistant apron.[5] Ensure all clothing, including full-length pants and closed-toe shoes, is worn.[7]
4. Respiratory Protection:
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.[6]
-
Emergency Use: A respirator is necessary if engineering controls fail or during a large spill cleanup. The specific type should be determined by your institution's environmental health and safety (EHS) department, but will likely be an air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for major incidents.[5][8] All personnel who may need to use a respirator must be properly fit-tested and trained.
Operational and Disposal Plans
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is designed to prevent cross-contamination. The diagram below outlines the mandatory workflow.
Figure 1: Sequential workflow for donning and doffing PPE to minimize exposure risk.
Step-by-Step Spill Management Protocol (Small Spills < 50 mL)
-
Alert all personnel in the immediate area and restrict access.[5]
-
Ensure you are wearing your complete PPE ensemble as described in Section 2.2.
-
If the compound is volatile, ensure the fume hood is operational or increase ventilation.
-
Contain the spill by surrounding it with an inert absorbent material (e.g., sand, silica gel, or a commercial absorbent).[1][3]
-
Carefully apply the absorbent material to the spill, working from the outside in.
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][6]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[9]
-
Dispose of contaminated PPE (especially outer gloves) as hazardous waste.
Decontamination and Disposal
-
PPE Disposal: Disposable items like gloves and aprons that have come into contact with this compound must be disposed of as hazardous chemical waste. Do not discard them in regular trash. Contaminated lab coats should be professionally laundered separately from other clothing.[9]
-
Chemical Waste Disposal: All waste containing this compound, including absorbed spill material, must be disposed of through an approved waste disposal plant.[1][6] Adhere strictly to your institution's EHS guidelines and local, state, and federal regulations.[10] Never pour this chemical down the drain.[1][9]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the disciplined application of established safety protocols. By treating engineering controls as the primary barrier and utilizing a multi-layered PPE ensemble, researchers can confidently and safely work with this valuable compound. Always prioritize safety, adhere to these guidelines, and consult your institution's EHS department for any specific questions or concerns.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. epa.gov [epa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
